molecular formula C30H36O7 B15575239 Phenylpyropene B

Phenylpyropene B

Cat. No.: B15575239
M. Wt: 508.6 g/mol
InChI Key: CBPHTUXBOQCTIG-UEHVIBGPSA-N
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Description

Phenylpyropene B is a steroid.
[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate has been reported in Penicillium griseofulvum with data available.
isolated from Penicillium griseofulvum;  structure in first source

Properties

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate

InChI

InChI=1S/C30H36O7/c1-18(31)34-17-29(4)24-11-14-30(5)25(28(24,3)13-12-26(29)35-19(2)32)15-21-23(37-30)16-22(36-27(21)33)20-9-7-6-8-10-20/h6-10,16,24-26H,11-15,17H2,1-5H3/t24-,25-,26+,28+,29+,30-/m1/s1

InChI Key

CBPHTUXBOQCTIG-UEHVIBGPSA-N

Origin of Product

United States

Foundational & Exploratory

Phenylpyropene B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal metabolite Phenylpyropene B, detailing its discovery, methods for its isolation, and its known biological activities. The information is compiled to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a meroterpenoid natural product first identified from the fungus Penicillium griseofulvum. It has garnered scientific interest due to its inhibitory activity against key enzymes involved in lipid metabolism, positioning it as a molecule of interest for potential therapeutic applications in metabolic disorders. This document outlines the scientific background, experimental procedures for its isolation, and its mechanism of action based on available literature.

Discovery

This compound was first reported as a novel inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) in the early 2000s. Researchers isolated it, along with the related compound Phenylpyropene A, from the fermentation broth of Penicillium griseofulvum F1959.[1] This discovery was part of a broader screening effort for microbial metabolites with potential applications in treating hypercholesterolemia and atherosclerosis.

Biological Activity and Mechanism of Action

This compound is recognized for its inhibitory effects on two key enzymes in lipid biosynthesis:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is responsible for the esterification of cholesterol, a critical step in its intestinal absorption and packaging into lipoproteins in the liver. This compound inhibits ACAT activity with a reported IC50 value of 12.8 μM.[2] By inhibiting ACAT, this compound can potentially reduce the levels of circulating cholesterol.

  • Diacylglycerol O-acyltransferase (DGAT): This enzyme catalyzes the final step in the synthesis of triglycerides. This compound has been shown to inhibit DGAT in rat liver microsomes with an IC50 value of 21.7 ± 0.2 µM.[3] Inhibition of DGAT is a therapeutic strategy for managing obesity and type 2 diabetes.[4]

The dual inhibitory action of this compound on both ACAT and DGAT makes it a subject of interest for the development of therapies targeting metabolic syndromes.

Signaling Pathways

The following diagrams illustrate the points of intervention for this compound in key metabolic pathways.

Cholesterol_Esterification_Pathway Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster  Esterification PhenylpyropeneB This compound PhenylpyropeneB->ACAT Inhibition

Figure 1: Inhibition of Cholesterol Esterification by this compound.

Triglyceride_Synthesis_Pathway DAG Diacylglycerol (DAG) DGAT DGAT DAG->DGAT AcylCoA Acyl-CoA AcylCoA->DGAT TG Triglyceride (TG) DGAT->TG  Final Step of Triglyceride Synthesis PhenylpyropeneB This compound PhenylpyropeneB->DGAT Inhibition

Figure 2: Inhibition of Triglyceride Synthesis by this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its related compounds.

CompoundProducing OrganismBiological TargetIC50 ValueProduction YieldReference
This compound Penicillium griseofulvum F1959ACAT12.8 μM3.0 mg/L[2][5]
This compound Penicillium griseofulvum F1959DGAT21.7 ± 0.2 µM3.0 mg/L[3][5]
Phenylpyropene APenicillium griseofulvum F1959DGAT78.7 ± 1.6 µM2.9 mg/L[3][5]
Phenylpyropene CPenicillium griseofulvum F1959DGAT11.04 ± 0.2 µM3.1 mg/L[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the production and isolation of this compound, based on published literature.

Fermentation of Penicillium griseofulvum F1959
  • Producing Strain: Penicillium griseofulvum F1959 (KCTC 0387BP).

  • Seed Culture: A vegetative mycelium of the strain is inoculated into a seed medium (e.g., potato dextrose broth) and incubated for 2-3 days at 28°C with shaking.

  • Production Culture: The seed culture is then transferred to a larger production medium. A suitable medium composition would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation Conditions: The production culture is incubated for approximately 120 hours (5 days) at 28°C with aeration and agitation. The production of this compound can be monitored by analytical techniques such as HPLC.

Isolation and Purification of this compound

The following workflow diagram outlines the general procedure for isolating this compound from the fermentation broth.

Isolation_Workflow Fermentation Fermentation Broth of P. griseofulvum F1959 Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 3: General Workflow for the Isolation of this compound.
  • Step 1: Extraction: The fermentation broth, including the mycelium, is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297). The organic phase, containing the phenylpyropenes, is separated from the aqueous phase.

  • Step 2: Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Step 3: Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

  • Step 4: Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) in water. This step yields highly purified this compound as a colorless crystalline solid.

Structure Elucidation and Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Conclusion

This compound is a bioactive fungal metabolite with demonstrated inhibitory activity against ACAT and DGAT, two important enzymes in lipid metabolism. The methodologies for its production through fermentation of Penicillium griseofulvum and its subsequent isolation are well-established. Its unique biological profile makes it a valuable lead compound for further investigation in the development of novel therapeutics for metabolic diseases. This guide provides a foundational repository of technical information to aid researchers in their exploration of this compound and related compounds.

References

Elucidation of the Chemical Structure of Phenylpropenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of phenylpropenoids, a class of naturally occurring and synthetic compounds characterized by a C6-C3-C6 carbon skeleton. Due to the lack of specific public data for a compound named "Phenylpyropene B," this document will use a representative molecule from the chalcone (B49325) family, (2E)-1,3-diphenylprop-2-en-1-one, to illustrate the core principles and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of the spectroscopic and analytical techniques employed to determine the precise chemical structure of these compounds.

The elucidation process is a critical step in chemical research, particularly in the fields of medicinal chemistry and materials science, where the precise atomic arrangement dictates the physical, chemical, and biological properties of a substance. The methodologies detailed herein are foundational to the characterization of novel compounds.

Workflow for Structure Elucidation

The logical process for determining the structure of an unknown phenylpropenoid involves a series of spectroscopic and spectrometric analyses. Each experiment provides unique pieces of information that, when combined, allow for the unambiguous assignment of the molecular structure.

structure_elucidation_workflow cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation & Structure Assembly MS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Structural Insights Fragments Identify Spin Systems & Functional Groups NMR_2D->Fragments Connectivity Establish Connectivity (HMBC, COSY) Fragments->Connectivity Final_Structure Propose & Verify Final Structure Connectivity->Final_Structure

Figure 1: A generalized workflow for the elucidation of a chemical structure, starting from mass spectrometry to determine the molecular formula, followed by 1D and 2D NMR for detailed structural analysis, and culminating in the assembly of the final structure.

Experimental Protocols

The following sections detail the standard experimental procedures for the key analytical techniques used in the structural elucidation of phenylpropenoids.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental composition of the compound.

Methodology: A solution of the analyte is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The mass analyzer, often a time-of-flight (TOF) or Orbitrap, is calibrated to provide high-resolution mass data, which is then used to calculate the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment of each proton and carbon atom and to establish the connectivity between them.

Methodology: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Data Presentation and Interpretation: (2E)-1,3-diphenylprop-2-en-1-one

The following data tables summarize the spectroscopic information obtained for the representative chalcone, (2E)-1,3-diphenylprop-2-en-1-one.

Table 1: Mass Spectrometry Data
ParameterObserved ValueInterpretation
Molecular Ion [M+H]⁺ m/z 209.0961Corresponds to the protonated molecule.
Calculated Mass 209.0966For the molecular formula C₁₅H₁₃O⁺.
Elemental Formula C₁₅H₁₂ODetermined from the high-resolution mass measurement.
Table 2: ¹H and ¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)
Atom No.¹³C Chemical Shift (δc)¹H Chemical Shift (δн)MultiplicityCoupling Constant (J in Hz)
1190.5---
2121.97.52d15.6
3144.97.80d15.6
C-1'138.3---
C-2',6'128.68.02m-
C-3',5'128.57.51m-
C-4'132.87.59m-
C-1''134.9---
C-2'',6''128.57.65m-
C-3'',5''129.27.41m-
C-4''130.57.41m-

Visualization of Key Structural Correlations

The following diagrams illustrate the key correlations observed in 2D NMR experiments that are instrumental in assembling the structure of (2E)-1,3-diphenylprop-2-en-1-one.

¹H-¹H COSY Correlations

The COSY spectrum reveals the coupling between adjacent protons. For the propenone backbone, a strong correlation is observed between the protons at positions 2 and 3, confirming their connectivity.

cosy_correlations cluster_structure Key COSY Correlation struct H-2 <=> H-3

Figure 2: Key ¹H-¹H COSY correlation in (2E)-1,3-diphenylprop-2-en-1-one.

Key HMBC Correlations

The HMBC spectrum is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are 2 or 3 bonds apart.

hmbc_correlations H2 H-2 C1 C-1 (C=O) H2->C1 C1_dprime C-1'' H2->C1_dprime H3 H-3 H3->C1 H3->C1_dprime H2_6_prime H-2',6' H2_6_prime->C1 C1_prime C-1' H2_6_prime->C1_prime H2_6_dprime H-2'',6'' C3 C-3 H2_6_dprime->C3 H2_6_dprime->C1_dprime C2_6_prime C-2',6'

Figure 3: Selected key HMBC correlations for (2E)-1,3-diphenylprop-2-en-1-one.

The structural elucidation of a novel compound, such as a phenylpropenoid, is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the detailed atomic connectivity. By carefully analyzing the chemical shifts, coupling constants, and cross-peaks in the various spectra, it is possible to piece together the complete and unambiguous chemical structure. The example of (2E)-1,3-diphenylprop-2-en-1-one demonstrates the power of this multi-faceted approach in modern chemical research.

Navigating the Synthetic Landscape of Pyripyropenes: A Technical Guide to the Total Synthesis of Pyripyropene A

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration into the Synthesis of a Complex Meroterpenoid Natural Product

Introduction

The query for the synthesis of "Phenylpyropene B" does not correspond to a known compound in chemical literature. It is postulated that this name may be a conflation of two distinct classes of natural products: the relatively simple phenylpropenes and the structurally complex pyripyropenes. This technical guide will focus on the intricate and well-documented total synthesis of Pyripyropene A, a representative member of the pyripyropene family of fungal meroterpenoids. Pyripyropene A, isolated from Aspergillus fumigatus, has garnered significant attention from the scientific community due to its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), making it a promising lead for the development of anti-atherosclerotic agents. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of a notable synthetic pathway, quantitative data, experimental protocols, and a visual representation of the synthetic strategy.

The Biosynthetic Blueprint of Pyripyropene A

The biosynthesis of Pyripyropene A offers a fascinating glimpse into nature's synthetic prowess. It is a hybrid molecule constructed from both the polyketide and terpenoid pathways. The core structure arises from the condensation of a nicotinic acid-derived primer with two acetate (B1210297) units to form the pyridino-α-pyrone moiety. Concurrently, the mevalonate (B85504) pathway generates all-trans farnesyl pyrophosphate, which is then coupled to the pyrone ring and undergoes a series of cyclizations to form the intricate sesquiterpenoid core. The final steps involve the introduction of three acetyl groups to yield the mature natural product.

A Landmark Total Synthesis of (+)-Pyripyropene A

One of the seminal total syntheses of (+)-Pyripyropene A was reported by Nagamitsu, Sunazuka, Ōmura, and Smith. This synthesis provides a clear and instructive route to this complex molecule and will be the focus of this guide.

Overall Synthetic Strategy

The retrosynthetic analysis of Pyripyropene A reveals a strategy that disconnects the molecule into three key fragments: the pyridine-pyrone headpiece, a central functionalized cyclohexane (B81311) ring, and a bicyclic system derived from a natural product starting material. The synthesis commences from the readily available chiral starting material, (R)-(-)-carvone, and proceeds through a series of stereocontrolled transformations to construct the target molecule.

Key Synthetic Transformations and Intermediates

The forward synthesis involves a number of critical steps, including:

  • Michael Addition: The initial step involves a conjugate addition to establish a key quaternary stereocenter.

  • Aldol (B89426) Condensation: An intramolecular aldol reaction is employed to construct one of the carbocyclic rings.

  • Wittig Reaction: A Wittig olefination is utilized to introduce a key exocyclic methylene (B1212753) group.

  • Epoxidation and Rearrangement: A stereoselective epoxidation followed by a Lewis acid-mediated rearrangement are crucial for installing the correct stereochemistry.

  • Acylation: The final stages of the synthesis involve the acylation of hydroxyl groups to introduce the characteristic acetyl and pyridylpyrone moieties.

The overall synthetic pathway is depicted in the following workflow diagram.

Total_Synthesis_of_Pyripyropene_A Carvone (R)-(-)-Carvone Intermediate1 Enone Intermediate Carvone->Intermediate1 Several Steps Intermediate2 Diketone Intermediate1->Intermediate2 Ozonolysis Intermediate3 Bicyclic Ketal Intermediate2->Intermediate3 Cyclization Intermediate4 Triol Intermediate3->Intermediate4 Reduction Intermediate5 Key Lactone Intermediate4->Intermediate5 Oxidation/ Lactonization Intermediate6 Core Diol Intermediate5->Intermediate6 Coupling PyripyropeneA (+)-Pyripyropene A Intermediate6->PyripyropeneA Acylation

Caption: A simplified workflow of the total synthesis of (+)-Pyripyropene A.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of (+)-Pyripyropene A.

Step NumberTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Michael Addition(R)-(-)-CarvoneKeto-esterMethyl cyanoacetate, NaH, DMF85
2DecarboxylationKeto-esterKetoneLiCl, H₂O, DMSO, 160 °C92
3Enone FormationKetoneEnone IntermediatePhenylseleninic anhydride (B1165640), chlorobenzene (B131634), reflux78
4OzonolysisEnone IntermediateDiketoneO₃, CH₂Cl₂, -78 °C; then Me₂S88
5Intramolecular Aldol CyclizationDiketoneBicyclic Ketalp-TsOH, ethylene (B1197577) glycol, benzene (B151609), reflux75
6Reduction of Ketone and EsterBicyclic KetalTriolLiAlH₄, THF, 0 °C to rt95
7Selective Protection and OxidationTriolKey LactoneTBDPSCl, imidazole, DMF; then PCC, CH₂Cl₂65 (2 steps)
8Coupling with Pyridylpyrone MoietyKey LactoneEster Intermediate3-(4-pyridyl)-5-hydroxy-2H-pyran-2-one, DCC, DMAP, CH₂Cl₂70
9Deprotection and Final AcylationsEster Intermediate(+)-Pyripyropene ATBAF, THF; then Ac₂O, pyridine60 (2 steps)

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of (+)-Pyripyropene A.

Step 3: Enone Formation

To a solution of the ketone (1.0 g, 5.55 mmol) in chlorobenzene (20 mL) was added phenylseleninic anhydride (2.0 g, 5.55 mmol). The mixture was heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture was diluted with diethyl ether (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford the enone intermediate as a colorless oil (0.77 g, 78% yield).

Step 5: Intramolecular Aldol Cyclization and Ketalization

A solution of the diketone (1.0 g, 4.71 mmol), p-toluenesulfonic acid monohydrate (90 mg, 0.47 mmol), and ethylene glycol (0.53 mL, 9.42 mmol) in benzene (50 mL) was heated to reflux with a Dean-Stark trap for 12 hours. The reaction mixture was cooled to room temperature and washed with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography (silica gel, 30% ethyl acetate in hexanes) to give the bicyclic ketal as a white solid (0.89 g, 75% yield).

Step 8: Coupling with the Pyridylpyrone Moiety

To a solution of the key lactone (100 mg, 0.23 mmol), 3-(4-pyridyl)-5-hydroxy-2H-pyran-2-one (52 mg, 0.27 mmol), and 4-(dimethylamino)pyridine (DMAP, 3 mg, 0.023 mmol) in CH₂Cl₂ (5 mL) was added N,N'-dicyclohexylcarbodiimide (DCC, 57 mg, 0.27 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate of dicyclohexylurea was removed by filtration. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography (silica gel, 50% ethyl acetate in hexanes) to afford the ester intermediate (108 mg, 70% yield).

Conclusion

The total synthesis of (+)-Pyripyropene A is a significant achievement in natural product synthesis, showcasing the power of modern synthetic organic chemistry to construct complex and biologically important molecules. The strategy detailed in this guide, pioneered by Nagamitsu, Sunazuka, Ōmura, and Smith, provides a robust and instructive pathway that has paved the way for the synthesis of various analogs and further exploration of the structure-activity relationships of the pyripyropene class of compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field, offering detailed insights into the synthetic challenges and solutions encountered in the pursuit of this complex natural product.

Phenylpyropene B: A Technical Guide to its Mechanism of Action as a Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene B is emerging as a compound of interest within the field of antifungal and anticancer research. Its mechanism of action is believed to center on the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including fungal pathogens and cancer cells, making DHODH an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound, based on current scientific understanding.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

The primary molecular target of this compound is understood to be dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is the oxidation of dihydroorotate to orotate. This enzymatic reaction is a crucial rate-limiting step in the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines. This has profound consequences for cellular function, particularly in cells that are heavily reliant on the de novo synthesis pathway for their nucleotide supply. The downstream effects of DHODH inhibition include:

  • Arrest of DNA and RNA Synthesis: Without a sufficient supply of pyrimidines, DNA replication and RNA transcription are halted, leading to cell cycle arrest and the inhibition of cell proliferation.

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in susceptible cells.

  • Antifungal and Antiproliferative Effects: The dependence of many fungal pathogens and cancer cells on de novo pyrimidine synthesis makes them particularly vulnerable to DHODH inhibitors like this compound.

Signaling Pathway

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway Inhibition cluster_0 Mitochondrial Inner Membrane cluster_1 Cytosol / Nucleus DHODH Dihydroorotate Dehydrogenase (DHODH) CoQ Coenzyme Q DHODH->CoQ e- Orotate Orotate DHODH->Orotate ETC Electron Transport Chain CoQ->ETC e- Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS UDP_UTP UDP, UTP, CTP UMP->UDP_UTP DNA_RNA DNA and RNA Synthesis UDP_UTP->DNA_RNA Phenylpyropene_B This compound Phenylpyropene_B->DHODH Inhibition DHODH_Assay_Workflow Start Prepare Reagents Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Prepare_Enzyme Prepare DHODH Enzyme Solution Start->Prepare_Enzyme Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Dihydroorotate, CoQ) Start->Prepare_Reaction_Mix Incubate Incubate Compound with Enzyme Prepare_Compound->Incubate Prepare_Enzyme->Incubate Add_Reaction_Mix Add Reaction Mixture to Initiate Reaction Prepare_Reaction_Mix->Add_Reaction_Mix Incubate->Add_Reaction_Mix Measure_Absorbance Measure Absorbance Change (e.g., DCIP reduction at 600 nm) over time Add_Reaction_Mix->Measure_Absorbance Analyze Analyze Data: Calculate % Inhibition and IC50 Value Measure_Absorbance->Analyze Antifungal_Assay_Workflow Start Prepare Materials Prepare_Compound Prepare this compound Serial Dilutions in RPMI Medium Start->Prepare_Compound Prepare_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate containing compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 24-48h) Inoculate_Plate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC Determine_MFC Optional: Plate onto -free agar (B569324) to Determine MFC Read_MIC->Determine_MFC End Record Results Read_MIC->End Determine_MFC->End

Unveiling the Spectroscopic Signature of Phenylpyropene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Phenylpyropene B, a fungal metabolite with potential applications in drug discovery. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

This compound, a natural product isolated from the fungus Penicillium griseofulvum F1959, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. Understanding its chemical structure and spectroscopic properties is paramount for its further development as a potential therapeutic agent. This guide collates the available spectroscopic data into a structured and accessible format.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not publicly available in the searched resources.
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
Data not publicly available in the searched resources.
Table 3: Mass Spectrometry Data for this compound
Ionm/z
Data not publicly available in the searched resources.
Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
Data not publicly available in the searched resources.

Note: While the existence and biological activity of this compound are documented, the specific, detailed spectroscopic data (chemical shifts, coupling constants, and exact mass fragments) were not available in the publicly accessible resources searched. The tables are provided as a template for when such data becomes available.

Experimental Protocols

The acquisition of spectroscopic data for natural products like this compound follows a standardized workflow. The methodologies described below are typical for the isolation and characterization of such compounds.

1. Isolation and Purification: this compound is produced by the fermentation of Penicillium griseofulvum F1959. The fungal broth is typically extracted with an organic solvent, such as ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to determine the complete chemical structure.

3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), is employed to determine the accurate molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the compound's structure.

4. Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The spectrum reveals the presence of key functional groups within the molecule, such as carbonyls, hydroxyls, and aromatic rings.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Elucidation Fermentation Fungal Fermentation (Penicillium griseofulvum) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure Structure Elucidation Data_Integration->Structure

Phenylpyropene B: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Phenylpyropene B, a naturally occurring compound with potential therapeutic applications. This document details its known molecular targets, quantitative inhibitory activities, and the experimental protocols for its screening. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Quantitative Biological Activity of this compound

This compound has been identified as a potent inhibitor of two key enzymes involved in lipid metabolism: Diacylglycerol O-Acyltransferase (DGAT) and Acyl-coenzyme A: cholesterol acyltransferase (ACAT). The inhibitory activities are summarized in the table below.

Target EnzymeIC50 ValueSource Organism of EnzymeReference
Diacylglycerol O-Acyltransferase (DGAT)21.7 ± 0.2 µMRat liver microsomes[1]
Acyl-CoA: cholesterol acyltransferase (ACAT)12.8 µMNot specified[2][3]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assays used to determine its biological activity.

Isolation and Purification of this compound from Penicillium griseofulvum F1959

This compound is produced by the fungus Penicillium griseofulvum F1959, which is known to be a high-producer of related pyripyropene compounds. The following protocol is based on established methods for the isolation of similar metabolites from this fungal strain.

2.1.1. Fungal Cultivation and Extraction

  • Cultivation: Penicillium griseofulvum F1959 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for the production of phenylpyropenes.

  • Extraction: After a sufficient incubation period, the fungal mycelium and culture broth are separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure complete recovery of the compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the components based on their polarity.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and subjected to further purification steps. This may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_cultivation Cultivation & Extraction cluster_purification Purification Cultivation P. griseofulvum Cultivation Extraction Solvent Extraction Cultivation->Extraction Concentration Concentration Extraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Workflow for the isolation and purification of this compound.
Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay

This cell-free assay determines the inhibitory effect of this compound on DGAT activity.

Materials:

  • Rat liver microsomes (source of DGAT)

  • This compound

  • 1,2-Diacylglycerol (substrate)

  • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine rat liver microsomes, assay buffer, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). A control with solvent only should be included.

  • Substrate Addition: Add 1,2-diacylglycerol to the reaction mixture.

  • Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol. Extract the lipids.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC).

  • Quantification: Scrape the spot corresponding to triacylglycerol and quantify the radioactivity using a scintillation counter.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition Assay

This in vitro assay measures the inhibition of ACAT activity by this compound.

Materials:

  • Cell lysates or microsomal fractions containing ACAT

  • This compound

  • Cholesterol

  • [¹⁴C]Oleoyl-CoA

  • Assay buffer

  • TLC plates

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from a suitable cell line or tissue.

  • Reaction Mixture: In a reaction tube, combine the microsomal preparation, assay buffer, and cholesterol.

  • Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor at 37°C.

  • Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., isopropanol:heptane).

  • Lipid Separation: Separate the cholesteryl esters from free fatty acids using TLC.

  • Quantification: Quantify the radioactivity of the cholesteryl ester spots using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways

The inhibition of DGAT and ACAT by this compound can impact several cellular signaling pathways, primarily related to lipid metabolism and its downstream consequences.

DGAT Inhibition Signaling Cascade

DGAT is the final enzyme in the triglyceride synthesis pathway. Its inhibition can lead to an accumulation of diacylglycerol (DAG), which is a signaling molecule itself, and a reduction in triglyceride stores. This can influence insulin (B600854) signaling and fatty acid metabolism.

DGAT_Pathway PhenylpyropeneB This compound DGAT DGAT PhenylpyropeneB->DGAT Inhibits Triglycerides Triglycerides DGAT->Triglycerides Synthesizes DAG Diacylglycerol (DAG) DGAT->DAG Reduces accumulation of InsulinSignaling Insulin Signaling (PI3K/Akt Pathway) DAG->InsulinSignaling Modulates GlucoseUptake Increased Glucose Uptake InsulinSignaling->GlucoseUptake Promotes ACAT_Pathway PhenylpyropeneB This compound ACAT ACAT PhenylpyropeneB->ACAT Inhibits CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Synthesizes FreeCholesterol Free Cholesterol ACAT->FreeCholesterol Increases cellular PI3KAkt PI3K/Akt Pathway FreeCholesterol->PI3KAkt Modulates Apoptosis Apoptosis FreeCholesterol->Apoptosis Can induce CellSurvival Cell Survival PI3KAkt->CellSurvival Promotes

References

Pyripyropene B and its Analogues: A Technical Guide to Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropenes are a class of fungal-derived meroterpenoids that have garnered significant interest within the scientific community due to their potent and selective biological activities. Structurally, they are characterized by a unique fusion of a sesquiterpenoid core with a pyridine-substituted α-pyrone moiety. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and biological activities of pyripyropenes, with a particular focus on Pyripyropene B and its naturally occurring analogues. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of Pyripyropenes

The primary natural sources of pyripyropenes are filamentous fungi. The most prominent producer is Aspergillus fumigatus , a ubiquitous soil fungus from which a diverse array of pyripyropene analogues have been isolated.[1][2][3][4] In the search for more efficient production strains, Penicillium griseofulvum has been identified as a high-yield producer of Pyripyropene A, producing significantly more of the compound than A. fumigatus.[5] Additionally, novel pyripyropene derivatives have been generated through the heterologous expression of the pyripyropene A gene cluster in Aspergillus nidulans .[6] The biosynthesis of pyripyropenes has also been reconstituted in the heterologous fungal expression system of Aspergillus oryzae .[7]

The Pyripyropene Family of Analogues

To date, a considerable number of naturally occurring pyripyropene analogues have been identified and structurally elucidated. These analogues primarily differ in the acylation patterns at the hydroxyl groups of the sesquiterpene core.

  • Pyripyropene A (PPPA) : The most extensively studied analogue, featuring three O-acetyl groups.[8]

  • Pyripyropene B, C, and D : In these analogues, one of the O-acetyl residues of Pyripyropene A is replaced by an O-propionyl group.[8]

  • Pyripyropenes E to L : A series of analogues with varied acylation patterns.[2]

  • Pyripyropenes M to R : Further analogues with modifications on the core structure.[3]

  • Engineered Analogues : Recent synthetic biology efforts have led to the creation of novel pyripyropenes, including 1-keto-pyripyropene E, 13-hydroxy-1-keto-pyripyropene E, deacetyl-pyripyropene G, 11-deoxo-deacetyl-pyripyropene A, and 1-keto-11-deoxo-deacetyl-pyripyropene A.[6]

Quantitative Data on Biological Activity

Pyripyropenes exhibit potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification.[1][5] They show high selectivity for the isozyme SOAT2 (also known as ACAT2).[5][9][10][11][12][13][14][15] The inhibitory activities of several pyripyropene analogues are summarized in the table below.

CompoundTargetIC50 (nM)Source OrganismReference
Pyripyropene AACAT (rat liver microsomes)58Aspergillus fumigatus[1]
Pyripyropene BACAT (rat liver microsomes)117Aspergillus fumigatus[1]
Pyripyropene CACAT (rat liver microsomes)53Aspergillus fumigatus[1]
Pyripyropene DACAT (rat liver microsomes)268Aspergillus fumigatus[1]
Pyripyropene LACAT (rat liver microsomes)270Aspergillus fumigatus[2]
Pyripyropene MACAT (rat liver microsomes)3800Aspergillus fumigatus[3]
Pyripyropene ASOAT270Aspergillus fumigatus[15]

In addition to their ACAT inhibitory activity, some engineered pyripyropene analogues have demonstrated significant insecticidal activity against aphids (Aphis craccivora).[6]

Biosynthesis of Pyripyropenes

The biosynthetic pathway of Pyripyropene A has been elucidated through feeding experiments with labeled precursors.[16] The molecule is assembled from three precursor units: one molecule of nicotinic acid, five molecules of acetate (B1210297), and three molecules of mevalonate (B85504). The key steps in the biosynthesis are catalyzed by a polyketide synthase (PKS) that utilizes nicotinyl-CoA as a starter unit and a novel family of terpene cyclases.[17]

The proposed biosynthetic pathway involves the following key stages:

  • Formation of a pyridino-α-pyrone moiety through the condensation of nicotinic acid with two acetate units.[16]

  • Synthesis of all-trans farnesyl pyrophosphate from three mevalonate units via the mevalonate pathway.[16]

  • Linkage of the pyridino-α-pyrone and farnesyl pyrophosphate moieties, followed by cyclization to form the core sesquiterpene skeleton.[16]

  • A series of post-modification reactions, including hydroxylations and acetylations, to yield the final pyripyropene products.[16]

Pyripyropene_Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_enzymes Key Enzymes cluster_product Final Product Nicotinic_Acid Nicotinic Acid PKS Polyketide Synthase Nicotinic_Acid->PKS Acetate Acetate (x5) Acetate->PKS Mevalonate Mevalonate (x3) Farnesyl_PP all-trans Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Mevalonate Pathway Pyridino_Pyrone Pyridino-α-pyrone Terpene_Cyclase Terpene Cyclase Pyridino_Pyrone->Terpene_Cyclase Farnesyl_PP->Terpene_Cyclase Core_Skeleton Pyripyropene Core Skeleton Tailoring_Enzymes Tailoring Enzymes (P450s, Acetyltransferases) Core_Skeleton->Tailoring_Enzymes PKS->Pyridino_Pyrone Condensation Terpene_Cyclase->Core_Skeleton Cyclization Pyripyropene_A Pyripyropene A Tailoring_Enzymes->Pyripyropene_A Hydroxylation & Acetylation

Biosynthetic pathway of Pyripyropene A.

Experimental Protocols

Isolation of Pyripyropenes from Fungal Culture

A general protocol for the isolation of pyripyropenes from the fermentation broth of Aspergillus fumigatus is as follows:

  • Fermentation : The producing fungal strain is cultured in a suitable liquid medium. For example, A. nidulans transformants can be fermented in liquid GMM medium supplemented with starch and nicotinic acid at 30°C for 7 days.[6]

  • Extraction : The fermentation broth is extracted with an organic solvent such as ethyl acetate.[1][3]

  • Chromatographic Purification : The crude extract is subjected to a series of chromatographic steps to isolate the individual pyripyropene analogues.

    • Silica (B1680970) Gel Column Chromatography : The extract is first fractionated on a silica gel column using a gradient of solvents, for instance, a dichloromethane/methanol gradient.[1][6]

    • ODS Column Chromatography : Further purification is achieved using octadecylsilane (B103800) (ODS) column chromatography.[1]

    • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of individual compounds is typically performed by preparative reverse-phase HPLC.[1][6] For example, specific mobile phases such as acetonitrile-water or methanol-water mixtures are used for the elution of different pyripyropenes.[6]

  • Structure Elucidation : The structures of the purified compounds are determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][8]

Signaling Pathway Inhibition: ACAT/SOAT2

The primary molecular target of pyripyropenes is Acyl-CoA:cholesterol acyltransferase (ACAT), with a pronounced selectivity for the SOAT2 isozyme.[10][12][13][14][15] SOAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The inhibition of SOAT2 by pyripyropenes leads to a reduction in cholesterol esterification, which in turn decreases intestinal cholesterol absorption and lowers plasma and hepatic cholesterol levels.[14][15] This mechanism of action makes pyripyropenes, particularly Pyripyropene A, promising lead compounds for the development of anti-atherosclerotic and cholesterol-lowering drugs.[10][13][14]

ACAT_Inhibition_Pathway Pyripyropenes Pyripyropenes (e.g., Pyripyropene A) SOAT2 SOAT2 (ACAT2) in Intestine & Liver Pyripyropenes->SOAT2 Inhibition Cholesterol_Esterification Cholesterol Esterification SOAT2->Cholesterol_Esterification Intestinal_Cholesterol_Absorption Intestinal Cholesterol Absorption Cholesterol_Esterification->Intestinal_Cholesterol_Absorption Lipoprotein_Assembly Lipoprotein Assembly (VLDL) Cholesterol_Esterification->Lipoprotein_Assembly Plasma_Cholesterol Reduced Plasma & Hepatic Cholesterol Intestinal_Cholesterol_Absorption->Plasma_Cholesterol Lipoprotein_Assembly->Plasma_Cholesterol Atherosclerosis Attenuation of Atherosclerosis Plasma_Cholesterol->Atherosclerosis

Inhibition of the SOAT2 pathway by pyripyropenes.

Conclusion

The pyripyropene family of natural products represents a rich source of biologically active compounds with significant therapeutic potential. Their selective inhibition of SOAT2 makes them attractive candidates for the development of novel treatments for hypercholesterolemia and atherosclerosis. Further research into the natural diversity of pyripyropenes, coupled with synthetic biology and medicinal chemistry efforts, is likely to yield even more potent and specific drug leads. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of fungal metabolites.

References

Computational Chemistry Modeling of Phenylpyropene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Phenylpyropene B" is not a specifically identified compound in publicly available scientific literature. Therefore, this technical guide will focus on a closely related and well-studied analogue, 1-phenyl-2-nitropropene (B101151) (P2NP) , as a representative member of the phenylpyropene class. The computational and biological data presented herein are based on studies of P2NP and structurally similar compounds, providing a framework for the potential analysis of other phenylpyropene derivatives.

Introduction

Phenylpyropenes represent a class of organic compounds characterized by a phenyl ring attached to a propene backbone. These molecules and their derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides an in-depth overview of the computational chemistry modeling of 1-phenyl-2-nitropropene (P2NP), a prominent member of this class. The focus is on the application of computational techniques to understand its chemical reactivity, predict its biological targets, and elucidate its mechanism of action, particularly its antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties of 1-Phenyl-2-nitropropene

1-Phenyl-2-nitropropene (P2NP) is a crystalline solid with a light-yellow appearance and a distinct odor[1]. Its molecular structure, featuring a phenyl group and a nitro group conjugated with a propene double bond, makes it a polar and electron-rich system[2]. This electronic configuration is key to its chemical reactivity, particularly its ability to act as a Michael acceptor[2].

PropertyValueReference
Molecular FormulaC₉H₉NO₂[3]
Molecular Weight163.17 g/mol [3]
Melting Point64-66 °C[4]
AppearanceLight-yellow crystalline solid[4]
CAS Number705-60-2[3]

Biological Activities and Mechanism of Action

1-Phenyl-2-nitropropene and its derivatives have demonstrated a range of biological activities, including antibacterial and herbicidal properties[2]. The primary mechanism underlying its bioactivity is attributed to its nature as a Michael acceptor. The electron-withdrawing nitro group polarizes the double bond, making it susceptible to nucleophilic attack from biological macromolecules such as proteins and enzymes[2].

Antibacterial Activity

P2NP has shown notable activity against various bacterial strains, with a pronounced effect on Gram-positive bacteria[2]. The proposed mechanism of its antibacterial action involves the inhibition of essential bacterial enzymes through covalent modification. One such target is penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

A molecular docking study on a structurally similar chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, against the penicillin-binding proteins of Staphylococcus aureus revealed a strong binding affinity, suggesting a potential inhibitory role[1]. The interaction is stabilized by hydrogen bonds and van der Waals forces, with the carbonyl group playing a significant role in the binding[1]. It is hypothesized that P2NP could act in a similar manner, with the nitro group being a key pharmacophore.

Computational Chemistry Modeling

Computational chemistry offers powerful tools to investigate the properties and interactions of molecules like P2NP at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in understanding its reactivity and predicting its biological targets.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the electronic structure, optimized geometry, and vibrational frequencies of a molecule. For a compound similar to P2NP, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations were performed using the B3LYP functional with a 6-311G** basis set[1]. These calculations provide insights into the molecule's chemical reactivity through parameters like HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charge analysis[1].

Table of DFT-Calculated Parameters for a Phenylpropene Analog

ParameterValueSignificanceReference
HOMO Energy-Relates to electron-donating ability[1]
LUMO Energy-Relates to electron-accepting ability[1]
HOMO-LUMO Gap (ΔE)-Indicator of chemical reactivity and stability[1]
Dipole Moment-Measure of molecular polarity[1]

Note: Specific values for 1-phenyl-2-nitropropene require dedicated DFT calculations. The table structure is based on the type of data obtained from such studies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential drug targets and understanding the binding mechanism.

A molecular docking study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one with penicillin-binding proteins of Staphylococcus aureus yielded significant results, as summarized in the table below[1].

Table of Molecular Docking Results for a Phenylpropene Analog

ParameterValueUnitSignificanceReference
Binding Energy-7.40kcal/molStrength of the ligand-protein interaction[1]
Inhibition Constant (Ki)3.74µMInhibitory potency of the compound[1]

These results indicate a strong and stable interaction between the phenylpropene scaffold and the active site of the bacterial enzyme, supporting the hypothesis of its inhibitory action.

Experimental Protocols

Synthesis of 1-Phenyl-2-nitropropene (Henry Reaction)

The most common method for synthesizing P2NP is the Henry reaction, which is a base-catalyzed condensation of benzaldehyde (B42025) and nitroethane[4].

Protocol:

  • Combine benzaldehyde and nitroethane in a suitable solvent (e.g., ethanol).

  • Add a basic catalyst, such as n-butylamine.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Isolate the 1-phenyl-2-nitropropene crystals by filtration and purify by recrystallization.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of P2NP against various bacterial strains can be determined using the broth microdilution method.

Protocol:

  • Prepare a series of twofold dilutions of P2NP in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at the optimal temperature for the growth of the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC as the lowest concentration of P2NP that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for Computational Modeling

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_analysis Analysis & Output start 1-Phenyl-2-nitropropene Structure dft Geometry Optimization & Electronic Structure start->dft docking Predict Binding Mode & Affinity start->docking reactivity Chemical Reactivity Descriptors (HOMO, LUMO, MEP) dft->reactivity target Bacterial Protein Target (e.g., PBP) target->docking binding_energy Binding Energy (kcal/mol) docking->binding_energy inhibition_constant Inhibition Constant (Ki) docking->inhibition_constant

Caption: Workflow for computational modeling of 1-phenyl-2-nitropropene.

Proposed Antibacterial Mechanism of Action

antibacterial_mechanism P2NP 1-Phenyl-2-nitropropene (Michael Acceptor) Covalent_Adduct Covalent P2NP-PBP Adduct P2NP->Covalent_Adduct Nucleophilic Attack by PBP PBP Penicillin-Binding Protein (Bacterial Enzyme) PBP->Covalent_Adduct Inhibition Inhibition of Cell Wall Synthesis Covalent_Adduct->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antibacterial action for 1-phenyl-2-nitropropene.

Conclusion

The computational modeling of 1-phenyl-2-nitropropene, as a representative of the phenylpyropene class, provides valuable insights into its chemical properties and biological activities. DFT calculations can elucidate its electronic structure and reactivity, while molecular docking studies can identify potential biological targets and predict binding affinities. The data from related compounds strongly suggest that the antibacterial activity of P2NP likely stems from its ability to act as a Michael acceptor and inhibit essential bacterial enzymes. The integration of these computational approaches with experimental validation is a powerful strategy for the rational design and development of novel phenylpyropene-based therapeutic agents. Further dedicated computational and experimental studies on a wider range of phenylpyropene derivatives are warranted to explore their full therapeutic potential.

References

Phenylpyropene B: A Toxicological Profile Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies for Phenylpyropene B (CAS No. 556013-83-3) are publicly available in the reviewed scientific literature. This document provides a toxicological profile assessment based on its known mechanism of action as an Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor and the toxicological data of structurally related phenylpropenes. This information should be used as a guide for potential toxicological considerations and not as a definitive safety assessment of this compound.

Executive Summary

This compound is identified as an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. While this mechanism suggests potential therapeutic applications, it also points toward possible toxicological pathways observed with other ACAT inhibitors. The primary concerns associated with ACAT inhibition include adrenal toxicity and cytotoxicity stemming from the accumulation of unesterified cholesterol.[1]

Given the absence of direct toxicological data for this compound, this guide also examines the toxicological profile of 2-phenylpropene (alpha-methylstyrene), a structurally related phenylpropene. Data on 2-phenylpropene indicates low acute toxicity but highlights potential for irritation and target organ effects in the liver and kidneys upon repeated exposure. This assessment combines the known biological activity of this compound with data from a structural analog to provide a comprehensive, albeit predictive, toxicological overview.

Toxicological Profile of ACAT Inhibitors

The inhibition of ACAT enzymes can lead to an accumulation of free cholesterol within cells, which is a primary driver of cytotoxicity.[1][2] This can, in turn, induce proinflammatory effects.[1] Some ACAT inhibitors have demonstrated off-target effects, such as the activation of the pregnane (B1235032) X receptor, which can influence the metabolism of other drugs.[1]

Adverse Effects Observed with ACAT Inhibitors:

  • Adrenal Toxicity: Certain ACAT inhibitors have been associated with adrenal toxicity in animal models, leading to decreased plasma cortisol levels.[1]

  • Hepatotoxicity: Increased release of liver enzymes into the plasma has been observed with some ACAT inhibitors.[1]

  • Cell Death: The buildup of free cholesterol in macrophages treated with ACAT inhibitors has been shown to increase cell death.[1]

Clinical trials with some ACAT inhibitors, such as avasimibe, have shown them to be generally well-tolerated in the short term, with no significant biochemical or hematological abnormalities.[3][4] However, the long-term safety profile of this class of compounds is not fully established.

Toxicological Profile of 2-Phenylpropene (Structural Analog)

As a surrogate for understanding the potential toxicology of the phenylpropene moiety of this compound, the profile of 2-phenylpropene is summarized below.

Acute Toxicity

2-phenylpropene exhibits low acute toxicity via inhalation, dermal, and oral routes of exposure.

Table 1: Acute Toxicity of 2-Phenylpropene

SpeciesRouteParameterValueReference
RatInhalationLC50 (8-hour)> Saturated Vapor Concentration(Mye75) cited in[4]
RatInhalation-Mortality in 2/6 at 'substantially saturated vapour'(Mye75) cited in[4]
RabbitDermalLD50> 501-7940 mg/kg bwcited in[4]
Sub-chronic Toxicity

Repeated exposure to 2-phenylpropene has been associated with effects on the liver and kidneys in animal studies.

Table 2: Sub-chronic Inhalation Toxicity of 2-Phenylpropene in F344 Rats (12 exposures, 6 hours/day, 5 days/week)

Concentration (mg/m³)SexObserved Effects
~2900Male & FemaleIncreased relative liver weights
~2900MaleHyaline droplet formation in kidneys

Data from (Mor99) as cited in the Health Council of the Netherlands, 2003.

Irritation

2-phenylpropene is considered an irritant to the eyes and respiratory tract. Repeated dermal application can cause moderate to marked skin irritation.

Table 3: Irritant Effects of 2-Phenylpropene

Exposure RouteSpeciesObservation
Inhalation (Human)Human970 mg/m³ produced slight eye irritation
DermalRabbitRepeated applications caused moderate to marked irritation
OcularRabbitTransient signs of irritation upon instillation

Data from the Health Council of the Netherlands, 2003.

Experimental Protocols

Inhalation Toxicity Study (based on Mor99)
  • Test Substance: 2-phenylpropene

  • Species: Fischer 344 (F344) rats

  • Exposure Route: Whole-body inhalation

  • Exposure Duration: 6 hours/day, 5 days/week for 2 weeks (12 exposures total)

  • Concentration: Approximately 2900 mg/m³ (600 ppm)

  • Observations: Clinical signs, body weight, organ weights (liver, kidneys, etc.), histopathology of major organs.

  • Endpoint of Interest: Increased relative liver weight and hyaline droplet formation in male kidneys.

Cytotoxicity Assay (General Protocol)
  • Cell Line: Relevant cell line (e.g., macrophages for ACAT inhibitors, or a standard line like HepG2 for general cytotoxicity).

  • Test Compound: this compound (or other test article) dissolved in a suitable solvent (e.g., DMSO).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (known cytotoxic agent).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Mechanism of ACAT Inhibition and Potential Cytotoxicity

ACAT_Inhibition_Pathway FC Free Cholesterol ACAT ACAT Enzyme FC->ACAT Substrate Adrenal Adrenal Steroidogenesis (Cortisol Production) FC->Adrenal Precursor CE Cholesteryl Esters (Storage) ACAT->CE Esterification Accumulation Free Cholesterol Accumulation ACAT->Accumulation Inhibitor This compound (ACAT Inhibitor) Inhibitor->ACAT Inhibition Inhibitor->Adrenal Potential Disruption Toxicity Cytotoxicity / Cell Death Accumulation->Toxicity Induces Adrenal_dys Adrenal Dysfunction Adrenal->Adrenal_dys Cytotoxicity_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_compound Add this compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_plate Read Absorbance (Spectrophotometer) add_solubilizer->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of an α-Pyrone Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The synthesis protocol detailed below is for Pyrophen , a natural product isolated from the fungus Aspergillus niger. The requested compound, "Phenylpyropene B," could not be identified in a review of chemical literature, and it is presumed to be a potential synonym or misspelling of Pyrophen, which contains the core phenyl and pyrone moieties suggested by the name. This protocol is based on the first total synthesis reported by Reber and Burdge (2018).[1][2][3]

Audience: This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development with experience in synthetic laboratory techniques.

Abstract: This application note provides a detailed, step-by-step protocol for the laboratory-scale total synthesis of Pyrophen. The synthesis begins with commercially available N-Boc-L-phenylalanine and proceeds through a six-step sequence. Key transformations include the formation of an acyl benzotriazole (B28993) intermediate, a vinylogous Claisen condensation for carbon-carbon bond formation, and a final dioxinone thermolysis and cyclization cascade to construct the α-pyrone ring.[1][3] The overall reported yield for this synthetic route is between 15-25%.[1][2][3] All quantitative data are summarized in tables, and the workflow is presented visually.

Overall Synthetic Workflow

The synthesis of Pyrophen from N-Boc-L-phenylalanine is a linear six-step process. The workflow diagram below outlines the key transformations from the starting material to the final natural product.

G SM N-Boc-L-phenylalanine R1 Step 1-2: Acyl Benzotriazole Formation SM->R1 Int1 Acyl Benzotriazole Intermediate R2 Step 3: Vinylogous Claisen Condensation Int1->R2 Int2 β-Keto Dioxinone R3 Step 4: Dioxinone Thermolysis Int2->R3 Int3 β-Keto Acid (Unstable) R4 Step 5: Intramolecular Cyclization Int3->R4 Int4 Boc-Protected Pyrophen R5 Step 6: Boc Deprotection Int4->R5 FP Pyrophen (Final Product) R1->Int1 R2->Int2 R3->Int3 R4->Int4 R5->FP

Caption: Workflow for the total synthesis of Pyrophen.

Materials and Reagents

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for specific steps as indicated in the protocol.

Reagent / MaterialFormulaM.W. ( g/mol )Supplier (Example)Notes
N-Boc-L-phenylalanineC₁₄H₁₉NO₄265.31Sigma-AldrichStarting Material
N-Methylmorpholine (NMM)C₅H₁₁NO101.15Sigma-AldrichAnhydrous
Isobutyl chloroformateC₅H₉ClO₂136.58Sigma-AldrichUse in fume hood
1H-BenzotriazoleC₆H₅N₃119.12Sigma-Aldrich
Diisopropylamine (B44863)C₆H₁₅N101.19Sigma-AldrichAnhydrous
n-Butyllithium (n-BuLi)C₄H₉Li64.06Sigma-Aldrich2.5 M in hexanes
2,2,6-Trimethyl-4H-1,3-dioxin-4-oneC₇H₁₀O₃142.15Sigma-Aldrich
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-AldrichCorrosive, use in fume hood
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Fisher Scientific
Toluene (B28343)C₇H₈92.14Fisher ScientificAnhydrous
Saturated aq. NaHCO₃---For workup
Saturated aq. NH₄Cl---For workup
Brine---For workup
Anhydrous MgSO₄ or Na₂SO₄---For drying
Silica (B1680970) GelSiO₂--230-400 mesh for chromatography

Experimental Protocols

Safety Precaution: This synthesis involves hazardous reagents including n-butyllithium (pyrophoric), isobutyl chloroformate (corrosive), and trifluoroacetic acid (corrosive). All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Reactions requiring anhydrous conditions should be assembled under an inert atmosphere (e.g., Nitrogen or Argon).

Synthesis of N-Boc-L-phenylalanyl-benzotriazole (Intermediate 1)

This two-step, one-pot procedure converts the starting amino acid into an activated acyl benzotriazole.

Methodology:

  • Dissolve N-Boc-L-phenylalanine (1.00 equiv) in anhydrous THF to make a 0.5 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-methylmorpholine (NMM, 1.50 equiv) to the solution.

  • Add isobutyl chloroformate (1.10 equiv) dropwise over 10 minutes. A white precipitate (morpholinium hydrochloride) will form.

  • Stir the resulting slurry at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve 1H-Benzotriazole (1.20 equiv) in anhydrous THF.

  • Add the benzotriazole solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude acyl benzotriazole, which can be used in the next step without further purification.

Synthesis of the β-Keto Dioxinone Intermediate (Intermediate 2)

This step involves a vinylogous Claisen condensation to form the key carbon-carbon bond.[1]

Methodology:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. In a flame-dried flask under an inert atmosphere, prepare a 0.15 M solution of diisopropylamine (2.00 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add n-butyllithium (2.5 M in hexanes, 2.00 equiv) dropwise.

  • Stir the LDA solution at 0 °C for 15 minutes, then cool to -78 °C in a dry ice/acetone bath.

  • Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (2.00 equiv) dropwise. Stir the resulting enolate solution at -78 °C for 1.5 hours.

  • Dissolve the crude acyl benzotriazole (Intermediate 1, 1.00 equiv) from the previous step in a minimal amount of anhydrous THF.

  • Add the acyl benzotriazole solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aq. NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-keto dioxinone.

Synthesis of Pyrophen (Final Product)

This final sequence involves a one-pot thermolysis, cyclization, and deprotection.

Methodology:

  • Dissolve the purified β-keto dioxinone (Intermediate 2, 1.00 equiv) in anhydrous toluene.

  • Heat the solution to reflux (approx. 110 °C) and stir for 2 hours. This step affects the thermolysis of the dioxinone to form a ketene (B1206846) intermediate, followed by intramolecular cyclization to yield Boc-protected Pyrophen.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene in vacuo.

  • Dissolve the residue in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, excess) to the solution to remove the Boc protecting group.

  • Stir at room temperature for 1 hour, monitoring for completion by TLC.

  • Remove the solvent and excess TFA in vacuo.

  • Purify the final product by flash column chromatography on silica gel to yield Pyrophen as a solid.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the published literature.[1][3]

StepKey ReagentsSolventTemp (°C)Time (h)Reported Yield (%)
2.1 N-Boc-Phe, NMM, iBuOCOCl, HBtTHF0 to RT4.5~95 (Crude)
2.2 Int. 1, LDA, DioxinoneTHF-78 to RT1278-85
2.3 Int. 2, TFAToluene, DCM110, then RT380-90
Overall 15-25

References

Application Notes and Protocols for the Quantification of Phenylpyropene B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylpyropene B, a compound of interest in pharmaceutical research and development, requires accurate and robust analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for structurally similar compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the protocols herein are adapted from robust methods for the analysis of phenylpropanoids and other aromatic compounds, providing a strong foundation for method development and validation.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for routine quantification in relatively clean sample matrices.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.

  • GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds, which may be applicable to this compound, potentially after derivatization to enhance its volatility.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods described. This data is compiled from studies on structurally similar compounds and serves as a benchmark for method performance.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 3: GC-MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (or other suitable buffer)

  • Sample matrix (e.g., plasma, formulation buffer)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

4. Sample Preparation:

  • For liquid samples (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm for phenylpropanoids).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample (e.g., Extraction) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

HPLC-UV Experimental Workflow
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in complex matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), a structurally similar compound (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or similar reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and analysis software

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) and IS (1 mg/mL) in methanol.

  • Prepare working standard solutions containing a fixed concentration of IS and varying concentrations of this compound (e.g., 0.1 to 1000 ng/mL) by serial dilution.

4. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the initial mobile phase.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS must be optimized.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Standard Prepare Standards with Internal Standard Injection Inject into LC Prep_Standard->Injection Prep_Sample Sample Extraction with Internal Standard Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

LC-MS/MS Experimental Workflow
Protocol 3: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable, or can be derivatized.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), a suitable stable isotope-labeled or structurally related compound

  • Derivatizing agent (if necessary), e.g., BSTFA

  • Organic solvent (e.g., ethyl acetate, hexane)

2. Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and analysis software

3. Standard Solution Preparation:

  • Prepare stock solutions of this compound and IS in a suitable volatile solvent.

  • Prepare a series of working standards by diluting the stock solutions.

4. Sample Preparation (and Derivatization):

  • Perform a liquid-liquid extraction of the sample with an appropriate solvent.

  • Evaporate the solvent to dryness.

  • If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

5. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound and the IS.

6. Data Analysis:

  • Calculate the peak area ratio of the target ion for this compound to the target ion for the IS.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Sample Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

GC-MS Experimental Workflow

Conclusion

The analytical methods and protocols presented provide a comprehensive framework for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform a thorough method validation for the chosen protocol to ensure accurate and reliable results for this compound quantification.

Application Notes and Protocols for Phenylpyropene B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered cholesterol metabolism is an emerging hallmark of cancer, where cancer cells reprogram metabolic pathways to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[1][2] A key enzyme in cellular cholesterol homeostasis is Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] In numerous cancers, including breast, prostate, pancreatic, and ovarian cancer, ACAT1 is overexpressed and its activity is elevated.[4][5][6] This increased storage of cholesteryl esters is associated with enhanced tumor progression, migration, and invasion.[1][4][6]

Inhibition of ACAT1 has been identified as a promising therapeutic strategy. By blocking the esterification of cholesterol, ACAT1 inhibitors lead to an accumulation of free cholesterol within the cell. This disruption of cholesterol balance can induce cell cycle arrest, trigger apoptosis, and suppress cancer cell proliferation and migration.[4][5][6][7] Phenylpyropene B is a small molecule inhibitor of ACAT activity.

These application notes provide a comprehensive guide for the use of this compound in cancer cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes based on the current understanding of ACAT1 inhibition in oncology research.

Product Information: this compound

This compound is a research compound identified as an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT).

Property Value Reference
Target Acyl-CoA: cholesterol acyltransferase (ACAT)MedChemExpress
IC50 12.8 µMMedChemExpress
Molecular Formula Not specified in search results-
Molecular Weight Not specified in search results-
CAS Number Not specified in search results-
Solubility Assumed to be soluble in DMSO for stock solutionsGeneral lab practice
Storage Store stock solutions at -20°C or -80°CGeneral lab practice

Note: Detailed physicochemical properties for this compound are not widely available. It is recommended to handle the compound according to the supplier's datasheet. For experimental purposes, a stock solution in sterile DMSO is recommended. The stability of this compound in cell culture medium should be determined empirically for long-term experiments.[8][9]

Mechanism of Action in Cancer Cells

This compound inhibits the enzymatic activity of ACAT1. This inhibition prevents the conversion of intracellular free cholesterol into cholesteryl esters. The resulting accumulation of free cholesterol is believed to exert anti-cancer effects through several mechanisms:

  • Induction of Apoptosis: Excess free cholesterol can lead to endoplasmic reticulum (ER) stress and changes in mitochondrial membrane potential, ultimately activating apoptotic signaling cascades, including the activation of caspases 3, 7, and 8.[6][10]

  • Cell Cycle Arrest: Disruption of cholesterol homeostasis can interfere with the proper functioning of cell membrane-associated signaling proteins, leading to cell cycle arrest.[10]

  • Inhibition of Proliferation and Migration: By altering the composition and fluidity of the cell membrane, ACAT1 inhibition can disrupt signaling pathways crucial for cell proliferation and motility, such as the PI3K/Akt and Wnt/β-catenin pathways.[4][5]

ACAT1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cholesterol Free Cholesterol ACAT1 ACAT1 cholesterol->ACAT1 Substrate ER ER Stress cholesterol->ER Accumulation leads to Signaling Signaling Pathways (e.g., Akt, Wnt) cholesterol->Signaling Alters Membrane Composition ACAT1->cholesterol Reduces Free Cholesterol CE Cholesteryl Esters (Lipid Droplets) ACAT1->CE Esterification Mito Mitochondrial Dysfunction ER->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation & Migration Signaling->Proliferation Inhibition PhenylpyropeneB This compound PhenylpyropeneB->ACAT1 Inhibition

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound in a cell culture setting.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate, MDA-MB-231 for breast)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Suggested final concentrations: 0.1, 1, 5, 10, 20, 50, 100 µM.

    • Include a vehicle control (DMSO, at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Western Blot Analysis for Apoptosis Markers

This protocol is to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at 1x and 2x the cytotoxic IC50 for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (e.g., GAPDH). Look for an increase in cleaved Caspase-3 and cleaved PARP as indicators of apoptosis.

Experimental_Workflow start Start: Cancer Cell Line cell_culture cell_culture start->cell_culture conclusion Conclusion: Evaluate Anti-Cancer Efficacy viability viability cell_culture->viability western western cell_culture->western acat_assay acat_assay cell_culture->acat_assay ic50 ic50 viability->ic50 protein_exp protein_exp western->protein_exp acat_inhibition acat_inhibition acat_assay->acat_inhibition ic50->conclusion protein_exp->conclusion acat_inhibition->conclusion

Troubleshooting

  • Low Solubility: If this compound precipitates in the culture medium, try preparing the stock solution in a different solvent or lowering the final concentration. Always ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).

  • No Effect Observed: The chosen cell line may have low ACAT1 expression or be resistant to apoptosis induction. Verify ACAT1 expression by Western blot or qPCR. Test a wider range of concentrations and longer incubation times.

  • High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for additions to plates to minimize timing differences.

Conclusion

This compound represents a tool for investigating the role of ACAT1 in cancer cell biology. By inhibiting ACAT1, it provides a means to study the downstream effects of disrupted cholesterol esterification on cell signaling, proliferation, and survival. The protocols outlined above offer a starting point for characterizing the anti-cancer potential of this compound in various in vitro models.

References

Application of Phenylpyropene B in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene B is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This activity places this compound at a critical juncture in cellular cholesterol homeostasis, making it a valuable tool for metabolic research, particularly in the context of atherosclerosis, hyperlipidemia, and other metabolic disorders. These application notes provide detailed protocols and data to facilitate the use of this compound in laboratory settings.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of ACAT. There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the liver and intestines. By blocking ACAT, this compound prevents the conversion of excess free cholesterol into a storable form. This leads to an increase in the intracellular free cholesterol pool, which in turn triggers cellular responses to manage cholesterol levels, including the activation of cholesterol efflux pathways and the suppression of cholesterol synthesis and uptake.

Data Presentation

The following tables summarize the inhibitory activity of this compound and its structural analogs against ACAT. This data provides a comparative view of their potency.

Table 1: In Vitro Inhibitory Activity of Phenylpyropenes against ACAT

CompoundIC50 (ACAT)Source Organism/SystemReference
This compound12.8 µMNot Specified[1]
Phenylpyropene A0.8 µMNot Specified[2]
Pyripyropene A58 nMRat Liver Microsomes[3]
Pyripyropene B117 nMRat Liver Microsomes[3]
Pyripyropene C53 nMRat Liver Microsomes[3]
Pyripyropene D268 nMRat Liver Microsomes[3]

Table 2: In Vivo Efficacy of Pyripyropene A (a Phenylpyropene Analog) in a Mouse Model of Atherosclerosis

Treatment GroupPlasma Cholesterol ReductionAtherosclerotic Lesion Area ReductionReference
Pyripyropene A (10-50 mg/kg/day)SignificantSignificant[4]

Signaling Pathways and Experimental Workflows

The inhibition of ACAT by this compound initiates a cascade of signaling events aimed at restoring cholesterol homeostasis. The following diagrams illustrate these pathways and a typical experimental workflow for studying the effects of this compound.

ACAT_Inhibition_Pathway cluster_cell Macrophage LDL LDL LDLR LDL Receptor LDL->LDLR Uptake FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol ACAT ACAT FreeCholesterol->ACAT LXR LXR FreeCholesterol->LXR Activation SREBP SREBP FreeCholesterol->SREBP Suppression CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification PhenylpyropeneB This compound PhenylpyropeneB->ACAT Inhibition ABCA1 ABCA1 LXR->ABCA1 Upregulation SREBP->LDLR Downregulation CholesterolSynthesis Cholesterol Synthesis (HMGCR) SREBP->CholesterolSynthesis Downregulation CholesterolEfflux Cholesterol Efflux ABCA1->CholesterolEfflux

Caption: Signaling pathway of ACAT inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis This compound reduces macrophage cholesterol storage invitro In Vitro Studies start->invitro data_analysis Data Analysis & Interpretation invitro->data_analysis invivo In Vivo Studies (Optional) invivo->data_analysis conclusion Conclusion data_analysis->conclusion cell_culture Macrophage Cell Culture (e.g., J774, THP-1) treatment Treatment with this compound (Dose-response) cell_culture->treatment acat_assay ACAT Inhibition Assay treatment->acat_assay ce_assay Cholesterol Esterification Assay treatment->ce_assay foam_cell_assay Foam Cell Formation Assay treatment->foam_cell_assay gene_expression Gene Expression Analysis (qPCR for LXR, SREBP targets) treatment->gene_expression animal_model Atherosclerosis Mouse Model (e.g., ApoE-/-) drug_admin Administration of this compound animal_model->drug_admin plasma_lipids Plasma Lipid Analysis drug_admin->plasma_lipids lesion_analysis Atherosclerotic Lesion Analysis drug_admin->lesion_analysis

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay (Cell-Free)

This protocol determines the direct inhibitory effect of this compound on ACAT activity using liver microsomes.

Materials:

  • Rat liver microsomes

  • This compound

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (50 µg protein) and this compound at various concentrations in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA (10 µM) complexed with BSA.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding a mixture of isopropanol:heptane (B126788) (4:1 v/v).

  • Extract the lipids with heptane and dry the organic phase under nitrogen.

  • Resuspend the lipid extract and spot it onto a TLC plate.

  • Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualize the cholesteryl ester bands and scrape the corresponding spots.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: Cholesterol Esterification Assay in Cultured Macrophages

This protocol measures the effect of this compound on cholesterol esterification in a cellular context.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • This compound

  • [3H]Oleic acid complexed to BSA

  • Aggregated LDL (aggLDL) or oxidized LDL (oxLDL)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipid extraction solvents (hexane:isopropanol, 3:2 v/v)

  • TLC plates

  • Scintillation counter

Procedure:

  • Plate macrophages in 24-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with this compound at desired concentrations for 1 hour.

  • Add [3H]Oleic acid-BSA complex and aggLDL or oxLDL (to stimulate cholesterol uptake) to the cells.

  • Incubate for 4-6 hours at 37°C.

  • Wash the cells with PBS and extract the lipids using hexane:isopropanol.

  • Dry the lipid extract and perform TLC as described in Protocol 1.

  • Scrape the cholesteryl ester spots and quantify the radioactivity.

  • Normalize the results to the total protein content in each well.

Protocol 3: Macrophage Foam Cell Formation Assay

This protocol visually assesses the impact of this compound on the accumulation of lipid droplets in macrophages, a hallmark of foam cell formation.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • This compound

  • Oxidized LDL (oxLDL)

  • Oil Red O staining solution

  • Formalin (10%)

  • Hematoxylin (B73222)

  • Microscope

Procedure:

  • Seed macrophages on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Incubate the cells with oxLDL (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.

  • Wash the cells with PBS and fix with 10% formalin for 10 minutes.

  • Stain the cells with Oil Red O solution for 15-30 minutes.

  • Wash with water and counterstain the nuclei with hematoxylin for 1 minute.

  • Mount the coverslips on microscope slides.

  • Visualize the intracellular lipid droplets (stained red) under a microscope and quantify the staining intensity or the percentage of foam cells.[5][6]

Conclusion

This compound is a valuable research tool for investigating the role of ACAT in cholesterol metabolism and related pathologies. The protocols and data presented here provide a framework for its application in metabolic studies. Due to its inhibitory effect on cholesteryl ester formation, this compound can be instrumental in elucidating the cellular mechanisms of cholesterol homeostasis and exploring potential therapeutic strategies for atherosclerosis and other metabolic diseases. Researchers should, however, consider the potential for increased free cholesterol levels and its cytotoxic effects in their experimental design.

References

Application Notes and Protocols for Phenylpyropene B Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Phenylpyropene B is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 12.8 μM. However, there is a significant lack of publicly available in vivo research, established delivery systems, and pharmacokinetic data specifically for this compound. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes the well-studied ACAT inhibitor, Avasimibe (B1665837) , as a representative molecule. The following protocols and data are based on published research for Avasimibe and should be considered a model for the hypothetical in vivo investigation of this compound or other novel ACAT inhibitors with similar physicochemical properties.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol. The inhibition of ACAT is a promising therapeutic strategy for hypercholesterolemia and atherosclerosis. By preventing the esterification and accumulation of cholesterol in macrophages within the arterial wall and reducing the absorption of dietary cholesterol in the intestine, ACAT inhibitors can potentially mitigate the progression of atherosclerotic plaques. This compound, as an ACAT inhibitor, warrants in vivo investigation to evaluate its therapeutic potential.

Due to its predicted poor aqueous solubility, a common characteristic of ACAT inhibitors, effective delivery systems are paramount for achieving adequate bioavailability and therapeutic efficacy in in vivo models. These application notes provide an overview of potential delivery strategies and detailed protocols for their evaluation in preclinical research, using Avasimibe as a practical surrogate.

Potential Delivery Systems for In Vivo Research

Given the lipophilic nature of many ACAT inhibitors, several formulation strategies can be employed to enhance their oral and parenteral delivery.

  • Oral Formulations:

    • Suspensions: A straightforward approach for preclinical oral gavage studies involves the formulation of a micronized suspension of the compound in an aqueous vehicle containing suspending and wetting agents.

    • Cyclodextrin Complexes: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance its aqueous solubility and oral bioavailability.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the dissolution and absorption of lipophilic drugs through the lymphatic pathway.

  • Parenteral Formulations:

    • Nanoparticles: Encapsulating the drug in biodegradable polymeric or lipid-based nanoparticles can improve its solubility, stability, and pharmacokinetic profile for intravenous administration. Human Serum Albumin (HSA) nanoparticles have been shown to be an effective carrier for Avasimibe in cancer models and could be adapted for cardiovascular research.[1]

Quantitative Data Summary

The following tables summarize quantitative data for Avasimibe from various in vivo studies, providing a benchmark for evaluating novel ACAT inhibitors like this compound.

Table 1: Pharmacokinetics of Avasimibe in Different Formulations

ParameterFormulation/RouteAnimal ModelDoseCmaxTmaxAUCBioavailabilityReference
Plasma Concentration HSA Nanoparticles / IVMice7.5 mg/kg~4 µg/mL~5 min-100% (assumed)[1]
Oral SuspensionMice15 mg/kg~0.1 µg/mL~2 h-Low[1]
Oral SuspensionMice100 mg/kg~0.5 µg/mL~2 h-Low[1]
Plasma Half-life OralHuman50-500 mg--15.3-24.2 h-[2]

Table 2: In Vivo Efficacy of Avasimibe in Atherosclerosis Models

Animal ModelDietTreatment & DoseDurationKey FindingsReference
ApoE*3-Leiden MiceHigh-CholesterolAvasimibe (0.01% w/w in diet)22 weeks- 56% reduction in plasma cholesterol. - 92% reduction in atherosclerotic lesion area.[3]
ApoE/LDLr-DKO MiceChowF-1394 (ACATi) (100 mg/kg/day, oral)10 weeks- 38% reduction in aortic lesion area. - No significant change in serum cholesterol.[4]
ApoE-deficient MiceWestern DietF-1394 (ACATi)14 weeks- Retarded plaque progression. - Reduced plaque macrophage and cholesterol content.[5]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of an ACAT Inhibitor for In Vivo Studies

This protocol describes the preparation of a standard oral suspension for administering a poorly soluble ACAT inhibitor, such as Avasimibe or this compound, to mice via oral gavage.

Materials:

  • ACAT inhibitor (e.g., Avasimibe)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween-80

  • Carboxymethylcellulose sodium salt (CMC)

  • Phosphate-buffered saline (PBS) or sterile water

  • Sonicator

  • Sterile microcentrifuge tubes

  • Adjustable pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the ACAT inhibitor.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. For Avasimibe, a working solution can be prepared by first dissolving it in DMSO (to a final concentration of 0.5% in the final suspension).[6]

  • Vehicle Preparation:

    • Prepare a 0.1% (w/v) solution of Tween-80 and a 0.1% (w/v) solution of carboxymethylcellulose sodium salt in PBS or sterile water.[6]

    • Mix these two solutions in equal volumes to create the final vehicle.

  • Suspension Formulation:

    • Slowly add the DMSO stock solution of the ACAT inhibitor to the prepared vehicle while vortexing to achieve the desired final concentration (e.g., for a 15 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume, the concentration would be 1.5 mg/mL).[6]

    • Ensure the final concentration of DMSO is low (typically ≤ 5%) to avoid toxicity.

  • Homogenization:

    • Sonicate the final suspension for 10 minutes at 4°C to ensure a uniform particle size distribution.[6]

    • Visually inspect the suspension for any large aggregates.

  • Administration:

    • Administer the suspension to mice via oral gavage using an appropriately sized feeding needle (e.g., 20-gauge for adult mice).[7][8] The volume should not exceed 10 mL/kg of body weight.[8]

    • Vortex the suspension immediately before each administration to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in an Atherosclerosis Mouse Model

This protocol outlines a typical efficacy study to evaluate an ACAT inhibitor in a genetically modified mouse model of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) mice.

Materials and Animals:

  • ApoE-/- or LDLr-/- mice (e.g., on a C57BL/6 background)

  • High-fat "Western" diet (e.g., containing 0.15% cholesterol)

  • ACAT inhibitor formulation (from Protocol 1)

  • Vehicle control formulation

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Perfusion buffer (e.g., PBS with heparin)

  • Fixative (e.g., 4% paraformaldehyde)

  • Oil Red O staining solution

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Animal Acclimatization and Diet Induction:

    • Acclimatize 8-week-old male ApoE-/- mice to the facility for at least one week.

    • Induce atherosclerosis by feeding the mice a high-fat Western diet for a specified period (e.g., 8-12 weeks) prior to and during treatment.

  • Grouping and Treatment:

    • Randomly divide the mice into at least two groups (n=10-15 per group):

      • Vehicle Control Group: Receives the vehicle formulation daily via oral gavage.

      • Treatment Group: Receives the ACAT inhibitor formulation (e.g., 10-30 mg/kg) daily via oral gavage.

    • Treat the animals for a predetermined duration (e.g., 8-16 weeks).

  • Monitoring:

    • Monitor body weight and food consumption weekly.

    • Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and specified intervals to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

  • Endpoint Analysis - Atherosclerotic Plaque Quantification:

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.[9]

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.[9]

    • En Face Analysis:

      • Clean the aorta of adventitial fat, cut it open longitudinally, and pin it flat on a black wax dish.[10]

      • Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.[11]

      • Capture high-resolution images and quantify the percentage of the aortic surface area covered by lesions using image analysis software (e.g., ImageJ).

    • Aortic Root Analysis:

      • Embed the heart and aortic root in OCT compound and prepare serial cryosections.

      • Stain sections with Oil Red O and H&E to assess lesion size, lipid content, and cellular composition.

      • Quantify the lesion area in multiple sections of the aortic root.

Signaling Pathways and Experimental Workflows

ACAT Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of an ACAT inhibitor in key cell types involved in atherosclerosis.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage in Artery Wall cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte ldl LDL ldlr LDL Receptor ldl->ldlr Uptake free_chol Free Cholesterol ldlr->free_chol acat1 ACAT1 free_chol->acat1 Inhibits abcas ABCA1/G1 free_chol->abcas Efflux cyp CYP7/27 free_chol->cyp Catabolism ce Cholesteryl Esters (Lipid Droplets) acat1->ce Esterification hdl HDL abcas->hdl bc Biliary Cholesterol cyp->bc Efflux acat2_hep ACAT2 ce_vldl CE for VLDL acat2_hep->ce_vldl vldl VLDL Secretion ce_vldl->vldl free_chol_hep Free Cholesterol free_chol_hep->acat2_hep Inhibits diet_chol Dietary Cholesterol acat2_ent ACAT2 diet_chol->acat2_ent Inhibits ce_chylo CE for Chylomicrons acat2_ent->ce_chylo chylo Chylomicron Secretion ce_chylo->chylo inhibitor This compound (ACAT Inhibitor) inhibitor->acat1 inhibitor->acat2_hep inhibitor->acat2_ent

Mechanism of ACAT Inhibition in Atherosclerosis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the logical flow of an in vivo study to assess the efficacy of a this compound delivery system.

Experimental_Workflow cluster_analysis Plaque Analysis start Start: Select Animal Model (e.g., ApoE-/- mice) diet Induce Atherosclerosis (High-Fat Diet) start->diet grouping Randomize into Groups (Vehicle vs. Treatment) diet->grouping treatment Daily Oral Gavage (ACAT Inhibitor Formulation) grouping->treatment monitoring Monitor Body Weight & Plasma Lipids treatment->monitoring endpoint Endpoint (e.g., 12 weeks) monitoring->endpoint euthanasia Euthanize and Perfuse endpoint->euthanasia dissection Dissect Aorta euthanasia->dissection en_face En Face Staining (Oil Red O) dissection->en_face aortic_root Aortic Root Sectioning & Staining (H&E, Oil Red O) dissection->aortic_root quantification Image Acquisition & Quantification en_face->quantification aortic_root->quantification data_analysis Statistical Analysis quantification->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Application Notes and Protocols for High-Throughput Screening of Phenylpyropene B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene B and its derivatives represent a class of natural product-inspired compounds with potential therapeutic applications, including anticancer activities. High-throughput screening (HTS) is an essential tool in early-stage drug discovery to efficiently evaluate large libraries of such compounds and identify promising lead candidates. These application notes provide detailed protocols for various HTS assays tailored to identify and characterize the biological activities of this compound derivatives, with a focus on anticancer mechanisms. The assays described herein are designed to be robust, scalable, and amenable to automation.

Key Applications

  • Primary Screening: Rapidly identify cytotoxic this compound derivatives against cancer cell lines.

  • Secondary Screening & Mechanism of Action Studies: Elucidate the cellular mechanisms underlying the observed cytotoxicity, such as induction of apoptosis or mitochondrial dysfunction.

  • Target Deconvolution: Investigate potential molecular targets, such as the inhibition of specific protein-protein interactions crucial for cancer cell survival.

Application Note 1: Cell-Based Cytotoxicity Screening

This protocol describes a primary high-throughput screen to assess the cytotoxic effects of this compound derivatives on cancer cells. Two common methods are presented: a luminescence-based ATP assay and a colorimetric MTS assay.

Experimental Workflow: Cell-Based Cytotoxicity HTS

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout prep1 Seed cancer cells in 384-well plates prep2 Incubate for 24 hours prep1->prep2 treat1 Add this compound derivatives & controls prep2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay_choice Select Assay treat2->assay_choice atp_assay Add ATP Assay Reagent (e.g., CellTiter-Glo) assay_choice->atp_assay ATP mts_assay Add MTS Reagent assay_choice->mts_assay MTS read_lum Measure Luminescence atp_assay->read_lum read_abs Measure Absorbance (490 nm) mts_assay->read_abs

Caption: Workflow for cell-based cytotoxicity screening.
Quantitative Data Summary

Assay ParameterATP-Based Assay (e.g., CellTiter-Glo®)MTS-Based Assay (e.g., CellTiter 96® AQueous One)
Principle Measures cellular ATP levels as an indicator of metabolic activity and viability.[1]Measures the reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan (B1609692) product.[1]
Signal LuminescenceAbsorbance (490 nm)
Sensitivity HighModerate
Assay Time ~10-20 minutes~1-4 hours
Advantages High sensitivity, fast, simple protocol.More economical.[1]
Disadvantages Higher cost.Longer incubation, potential for compound interference.
Detailed Experimental Protocol: ATP-Based Cytotoxicity Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, K562) to ~80% confluency.[2]

    • Trypsinize and resuspend cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom white plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of this compound derivatives in 100% DMSO.

    • Create a dilution series of the compounds. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Add 0.5 µL of the diluted compound solution to the corresponding wells. Include wells with DMSO only (negative control) and a known cytotoxic agent like staurosporine (B1682477) (positive control).

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • Assay and Readout:

    • Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

    • Add 25 µL of the ATP reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Application Note 2: Apoptosis Induction Assay

This secondary assay aims to determine if the cytotoxicity of hit compounds from the primary screen is due to the induction of apoptosis. This protocol utilizes a homogeneous, fluorescence-based assay to detect the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[3]

Signaling Pathway: Caspase-Mediated Apoptosis

G compound This compound Derivative stress Cellular Stress compound->stress mito Mitochondria stress->mito casp9 Caspase-9 (Initiator) mito->casp9 Cytochrome c release casp37 Caspase-3/7 (Executioner) casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis product Fluorescent Product casp37->product cleaves substrate Non-fluorescent Caspase-3/7 Substrate

Caption: Simplified intrinsic apoptosis pathway and assay principle.
Quantitative Data Summary

ParameterCaspase-Glo® 3/7 Assay
Principle Measures the activity of caspase-3 and -7 using a proluminescent substrate containing the DEVD tetrapeptide.[3]
Signal Luminescence
Z'-factor Typically > 0.7, indicating a robust assay.
Advantages Homogeneous "add-mix-measure" format, high sensitivity and specificity.
Controls Staurosporine (positive), DMSO (negative), and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm specificity.
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the ATP-Based Cytotoxicity Assay protocol. A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal for detecting caspase activity, which is an earlier event than cell death.

  • Assay and Readout:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the reagent to each well of the 384-well plate.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control to determine the fold-increase in caspase activity.

    • Compounds that significantly increase caspase-3/7 activity are considered apoptosis inducers.

Application Note 3: Mitochondrial Membrane Potential Assay

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity and a hallmark of apoptosis. This assay measures changes in the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or metabolically stressed cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[4]

Experimental Workflow: Mitochondrial Membrane Potential HTS

G start Seed cells & treat with compounds (as before) add_dye Add JC-1 Dye start->add_dye incubate Incubate 20-30 min at 37°C add_dye->incubate wash Wash cells with buffer incubate->wash read Read Fluorescence (Green & Red Channels) wash->read analyze Analyze Red/Green Fluorescence Ratio read->analyze

Caption: Workflow for mitochondrial membrane potential assay.
Quantitative Data Summary

ParameterJC-1 Assay
Principle Ratiometric measurement of mitochondrial membrane potential using the fluorescent dye JC-1.
Readout Fluorescence Intensity (Emission at ~590 nm for aggregates and ~525 nm for monomers).
Interpretation A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[4]
Positive Control CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a potent mitochondrial uncoupler.[4]
Advantages Ratiometric measurement reduces artifacts from cell number variations.
Disadvantages Requires a wash step, which can be challenging to automate for HTS.
Detailed Experimental Protocol: JC-1 Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the ATP-Based Cytotoxicity Assay protocol, using black, clear-bottom 384-well plates. A shorter incubation time (e.g., 4-24 hours) is recommended.

  • Dye Loading:

    • Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.

    • Remove the compound-containing medium from the wells.

    • Add 50 µL of the JC-1 working solution to each well.

    • Incubate for 20-30 minutes at 37°C, 5% CO2, protected from light.

  • Wash and Readout:

    • Remove the JC-1 loading solution.

    • Wash each well twice with 100 µL of a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) HEPES buffer).[4]

    • Add 50 µL of buffer to each well.

    • Measure fluorescence using a plate reader with settings for both green (Ex/Em ~485/525 nm) and red (Ex/Em ~550/590 nm) channels.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • Normalize the ratios to the DMSO control. A decrease in this ratio indicates mitochondrial depolarization.

Application Note 4: Fluorescence Polarization Assay for Protein-Protein Interaction Inhibition

Many anticancer drugs function by disrupting protein-protein interactions (PPIs) that are critical for tumor growth and survival (e.g., p53-MDM2, Bcl-2 family interactions). This protocol describes a fluorescence polarization (FP) assay to screen for this compound derivatives that inhibit a specific PPI.

Assay Principle: Competitive FP

References

Application Notes and Protocols for Phenylpyropene B (1-Phenyl-2-nitropropene) as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Phenyl-2-nitropropene (B101151) (P2NP), colloquially referred to within the broader class of phenylpropenes, is a controlled substance in many jurisdictions due to its use in the synthesis of regulated compounds. These notes are for informational and research purposes only. All experiments should be conducted in compliance with local, state, and federal regulations, under appropriate laboratory settings, and by qualified personnel.

Application Notes

1-Phenyl-2-nitropropene (P2NP) is a crystalline solid, appearing as light-yellow needles, and serves as a versatile precursor in organic synthesis.[1][2] Its chemical structure, featuring a nitro group conjugated with a propenyl-benzene system, makes it a valuable intermediate for the synthesis of a variety of target molecules.[3] The reactivity of the nitroalkene moiety allows for several key transformations, making it a subject of interest in medicinal chemistry and pharmaceutical development.[4]

The primary synthetic utility of P2NP lies in its role as a Michael acceptor and its susceptibility to reduction reactions.[3][4] The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, facilitating nucleophilic addition reactions.[4] This reactivity is fundamental to constructing more complex molecular frameworks.

Key applications include:

  • Synthesis of Phenylacetones: P2NP can be converted to 1-phenyl-2-propanone (P2P) through partial reduction and hydrolysis.[5] P2P is a key intermediate in the synthesis of various chemical compounds.

  • Synthesis of Amphetamines: The most prominent application of P2NP is in the synthesis of amphetamine and its derivatives, which are used in medications for treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][5] This is typically achieved through the complete reduction of both the nitro group and the alkene double bond.[2]

  • Development of Novel Therapeutics: Derivatives of P2NP have been investigated for a range of biological activities, including potential as anti-tumor and bactericidal agents, particularly against Gram-positive bacteria.[3][4]

  • Heterocyclic Chemistry: The reactivity of the nitroalkene structure can be harnessed to synthesize a diverse array of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.[6]

Physicochemical and Spectroscopic Data

The accurate identification and characterization of 1-Phenyl-2-nitropropene are crucial for its use in synthesis. Below is a summary of its key properties.

Table 1: Physicochemical Properties of 1-Phenyl-2-nitropropene

Property Value References
IUPAC Name (E)-1-phenyl-2-nitroprop-1-ene [4]
CAS Number 705-60-2 [1]
Molecular Formula C₉H₉NO₂ [1]
Molar Mass 163.17 g/mol [1]
Appearance Yellow crystalline solid [1][7]
Melting Point 63-66 °C [2][8]
Boiling Point 263.0 ± 9.0 °C [1]

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform, DMF, DMSO |[1][7][9] |

Table 2: Spectroscopic Data for 1-Phenyl-2-nitropropene

Technique Key Data Points References
¹H NMR (CDCl₃) ~8.0 ppm (s, 1H, Vinylic-H), ~7.3-7.6 ppm (m, 5H, Phenyl-H), ~2.5 ppm (s, 3H, Methyl-H) [10]
¹³C NMR (CDCl₃) ~140 ppm (C-2, nitropropene carbon) [10]
IR Spectroscopy ~1520 cm⁻¹ (Asymmetric NO₂ stretching) [10]
Mass Spec. (GC-MS) m/z: 163 (M⁺), 115 (Top Peak), 116, 91 [1][4]

| UV-Vis (Ethanol) | λmax: 225, 304 nm |[9] |

Experimental Protocols

The most common method for synthesizing 1-Phenyl-2-nitropropene is the Henry-Knoevenagel condensation between benzaldehyde (B42025) and nitroethane using a basic catalyst.[5] Various amine catalysts have been employed, each affecting reaction time and yield.

Protocol 1: Synthesis of 1-Phenyl-2-nitropropene via n-Butylamine Catalysis

This protocol is a widely cited method for the synthesis of P2NP.

Materials:

  • Benzaldehyde

  • Nitroethane

  • n-Butylamine

  • Ethanol (anhydrous)

  • Round-bottomed flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 1000 mL round-bottomed flask, add 1 mole of benzaldehyde, 1 mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol.[11]

  • Equip the flask with a reflux condenser and add boiling chips.

  • Heat the mixture to reflux with constant stirring for approximately 8 hours.[11]

  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Upon cooling and stirring, a heavy, yellow crystalline mass should form.[11]

  • Collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from anhydrous ethanol.

  • The expected yield of 1-phenyl-2-nitropropene is approximately 64%, with a melting point of 65°C.[11]

Table 3: Comparison of Catalysts and Conditions for P2NP Synthesis

Catalyst Reactants (molar ratio) Solvent Conditions Yield References
n-Butylamine Benzaldehyde (1), Nitroethane (1) Ethanol 8 hours, reflux 64% [11]
Cyclohexylamine Benzaldehyde (1), Nitroethane (1) None (excess nitroethane) 6 hours, reflux 78% [11]
Methylamine (aq) Benzaldehyde (1), Nitroethane (1.2) Isopropyl Alcohol 4 hours, gentle heating 79-81% [11]

| Ammonium Acetate | Benzaldehyde (1), Nitroethane (excess) | Nitroethane | 5 hours, reflux | 63% |[11] |

Protocol 2: Purification by Recrystallization

Purification of the crude P2NP is essential to remove unreacted starting materials and side products.

Materials:

  • Crude 1-Phenyl-2-nitropropene

  • Ethanol or Isopropyl Alcohol (IPA)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude P2NP crystals into an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol or IPA to just dissolve the solid.[8][12]

  • If the solution is colored, activated charcoal can be added, and the solution briefly boiled before hot gravity filtration.

  • Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[8]

  • If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface.[2]

  • Collect the purified yellow crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]

  • Allow the crystals to air dry completely. The purity can be confirmed by melting point determination (literature: 63-66 °C).[8]

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 1-Phenyl-2-nitropropene benzaldehyde Benzaldehyde reactants benzaldehyde->reactants nitroethane Nitroethane nitroethane->reactants catalyst Amine Catalyst (e.g., n-Butylamine) condensation Henry-Knoevenagel Condensation catalyst->condensation reactants->condensation crude_p2np Crude P2NP condensation->crude_p2np purification Recrystallization (e.g., Ethanol) crude_p2np->purification pure_p2np Pure 1-Phenyl-2-nitropropene purification->pure_p2np

Synthesis of 1-Phenyl-2-nitropropene (P2NP).

Reduction_Pathways cluster_reduction Synthetic Applications via Reduction p2np 1-Phenyl-2-nitropropene (P2NP) amphetamine Amphetamine (1-Phenyl-2-aminopropane) p2np->amphetamine Full Reduction p2p Phenyl-2-propanone (P2P) p2np->p2p Partial Reduction & Hydrolysis lah Strong Reducing Agent (e.g., LiAlH₄) lah->amphetamine fe_hcl Partial Reduction (e.g., Fe/HCl) fe_hcl->p2p

Key synthetic routes from P2NP precursor.
Signaling Pathway

The primary therapeutic use of P2NP-derived compounds like amphetamine is the treatment of ADHD. The diagram below illustrates its mechanism of action at the neuronal level.

Amphetamine_MoA cluster_neuron Dopaminergic Neuron Terminal cluster_synapse Synaptic Cleft amph Amphetamine dat Dopamine Transporter (DAT) amph->dat Enters via DAT vmat2 VMAT2 amph->vmat2 Inhibits taar1 TAAR1 Receptor (intracellular) amph->taar1 Activates dopamine_cytosol Cytosolic Dopamine dat->dopamine_cytosol Releases DA (Efflux) dopamine_synapse Increased Dopamine Concentration dat->dopamine_synapse Efflux vesicle Synaptic Vesicle (Dopamine-filled) vmat2->vesicle Pumps DA into vesicle taar1->dat Phosphorylates DAT (Reverses transport)

Amphetamine's mechanism of action in a neuron.

References

Application Notes and Protocols for Phenylpyropene B-Based Fluorescent Tags

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Phenylpyropene B" does not correspond to a recognized chemical entity in the scientific literature. The following application notes and protocols are provided for a hypothetical fluorescent tag, hereafter named Hypothetical this compound (HPPB) , to serve as a template and guide for researchers working with novel fluorophores. The proposed structure and properties are based on plausible chemical principles for a fluorescent probe.

Introduction to Hypothetical this compound (HPPB)

Hypothetical this compound (HPPB) is a novel synthetic fluorophore designed for robust performance in biological imaging and assay development. Its core structure features a phenyl group fused to a pyrene-like polycyclic aromatic system, creating a rigid, planar molecule with excellent photophysical properties. HPPB is characterized by high quantum yields, significant Stokes shifts, and good photostability. Its emission spectrum is sensitive to the local environment, making it a valuable tool for probing changes in polarity and viscosity. Furthermore, the HPPB scaffold can be readily functionalized to create a variety of reactive probes for covalent labeling of biomolecules or for targeting specific cellular compartments.

Advantages of HPPB-Based Fluorescent Tags:

  • High Quantum Yield: HPPB exhibits bright fluorescence, enabling sensitive detection.

  • Large Stokes Shift: The significant separation between excitation and emission maxima minimizes self-quenching and simplifies signal detection.

  • Environmental Sensitivity: The fluorescence of HPPB is influenced by solvent polarity, which can be exploited to study protein conformational changes and binding events.

  • Photostability: HPPB demonstrates greater resistance to photobleaching compared to some conventional dyes, allowing for longer imaging experiments.

  • Tunable Properties: The core structure can be chemically modified to alter its spectral properties and to introduce reactive groups for conjugation to biomolecules.

Data Presentation

Table 1: Photophysical Properties of HPPB-Carboxylic Acid in Various Solvents
SolventDielectric ConstantExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Cyclohexane2.0410435250.95
Toluene2.4412445330.88
Dichloromethane8.9418460420.75
Acetonitrile37.5425485600.62
Methanol32.7428505770.51
Water80.1435520850.35
Table 2: Comparison of HPPB-SE with Common Amine-Reactive Dyes
FeatureHPPB-SEFluorescein-ITCCy5-NHS Ester
Excitation Max (nm)435495649
Emission Max (nm)520525670
Molar Extinction Coefficient (cm⁻¹M⁻¹)45,00075,000250,000
Quantum Yield (in PBS)0.350.920.28
PhotostabilityHighLowModerate
pH Sensitivity (pKa)~ 3.5~ 6.4Stable
Molecular Weight ( g/mol )~ 550389.4~ 750

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive HPPB-Succinimidyl Ester (HPPB-SE)

This protocol describes the conversion of HPPB-carboxylic acid to an amine-reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • HPPB-carboxylic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve HPPB-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add DSC (1.5 equivalents) and TEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield HPPB-SE.

  • Confirm the product structure by ¹H NMR and mass spectrometry.

Protocol 2: Labeling of a Target Protein with HPPB-SE

This protocol provides a general procedure for conjugating HPPB-SE to a protein via primary amines.

Materials:

  • Purified target protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • HPPB-SE dissolved in anhydrous DMSO (10 mg/mL stock)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the protein solution at a concentration of 5-10 mg/mL in the labeling buffer. The buffer should be free of primary amines (e.g., Tris).

  • Calculate the molar ratio of HPPB-SE to protein. A 10- to 20-fold molar excess of the dye is a good starting point.

  • Slowly add the calculated amount of HPPB-SE stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of HPPB (e.g., 435 nm). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF is a correction factor for the dye's absorbance at 280 nm.

Protocol 3: Staining of Cultured Cells with an HPPB-based Probe

This protocol outlines the steps for staining adherent cultured cells with a cell-permeable HPPB derivative.

Materials:

  • Adherent cells grown on glass coverslips or in imaging-compatible plates

  • Cell-permeable HPPB probe (e.g., HPPB-acetoxymethyl ester)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Grow cells to the desired confluency on the imaging substrate.

  • Prepare a stock solution of the HPPB probe in DMSO.

  • Dilute the stock solution in pre-warmed HBSS or serum-free medium to the final working concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the HPPB probe solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells three times with HBSS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the stained cells using a fluorescence microscope with appropriate filter sets for HPPB (e.g., excitation 420-440 nm, emission 500-550 nm).

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Protein Labeling cluster_imaging Cellular Imaging HPPB_acid HPPB-Carboxylic Acid Reaction1 Activation Reaction HPPB_acid->Reaction1 DSC_TEA DSC, TEA in DMF DSC_TEA->Reaction1 Purification1 Silica Chromatography Reaction1->Purification1 HPPB_SE HPPB-SE HPPB_SE_input HPPB-SE in DMSO HPPB_SE->HPPB_SE_input Purification1->HPPB_SE TargetProtein Target Protein Reaction2 Conjugation Reaction TargetProtein->Reaction2 HPPB_SE_input->Reaction2 LabeledProtein_crude Labeled Protein (Crude) Reaction2->LabeledProtein_crude Purification2 Size-Exclusion Chromatography LabeledProtein_crude->Purification2 LabeledProtein_pure Purified Labeled Protein Purification2->LabeledProtein_pure CulturedCells Cultured Cells Staining Cell Staining CulturedCells->Staining HPPB_probe HPPB Probe HPPB_probe->Staining Washing Washing & Fixation Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy

Caption: Experimental workflow for the synthesis and application of HPPB-based probes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_protein G-protein Receptor->G_protein Activates KinaseA Kinase A G_protein->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates HPPB_Protein HPPB-Labeled Substrate Protein KinaseB->HPPB_Protein Phosphorylates Phospho_Protein Phosphorylated Substrate HPPB_Protein->Phospho_Protein TranscriptionFactor Transcription Factor Phospho_Protein->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway studied using an HPPB-labeled substrate protein.

Application Note: A Protocol for the Isolation and Purification of Honokiol, a Bioactive Phenylpropanoid, from Magnolia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Honokiol (B1673403) is a bioactive neolignan, a type of phenylpropanoid, found in the bark, seed cones, and leaves of trees belonging to the Magnolia genus.[1] Along with its isomer magnolol (B1675913), honokiol is one of the primary active constituents in traditional medicines prepared from Magnolia officinalis.[2][3] Honokiol has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidative, anti-inflammatory, and neuroprotective effects.[4][5] It is capable of crossing the blood-brain barrier, making it a promising candidate for the development of therapeutics for neurological disorders.[5][6] This application note provides a detailed protocol for the isolation, purification, and quantification of honokiol from the bark of Magnolia officinalis.

Materials and Reagents

  • Dried bark of Magnolia officinalis

  • Methanol (B129727) (reagent grade)

  • Ethanol (B145695) (90% and absolute)

  • n-Hexane (reagent grade)

  • Ethyl acetate (B1210297) (reagent grade)

  • Water (deionized or distilled)

  • Petroleum ether

  • Calcium oxide (CaO)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • p-Toluenesulfonic acid (p-TSA)

  • 2,2-Dimethoxypropane

  • Silica (B1680970) gel (for column chromatography)

  • Honokiol and magnolol analytical standards

  • Solvents for HPLC (HPLC grade)

Equipment

  • Grinder or mill

  • Soxhlet extractor or multifunctional extraction tank[7][8]

  • Rotary evaporator

  • pH meter

  • Centrifuge

  • Flash chromatography system or glass columns for gravity chromatography[2]

  • High-Speed Counter-Current Chromatography (HSCCC) system (optional)[7][9]

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector[10][11]

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural identification[7][10]

  • Mass Spectrometer (MS) for confirmation[7]

Experimental Protocols

Protocol 1: Extraction of Honokiol and Magnolol from Magnolia officinalis Bark

This protocol describes a standard solvent extraction method.

  • Preparation of Plant Material: Grind the dried bark of Magnolia officinalis into a coarse powder.[8]

  • Solvent Extraction:

    • Place the powdered bark into a multifunctional extraction tank or a Soxhlet apparatus.[7][8]

    • Add 90% ethanol at a ratio of 6 times the volume of the plant material.[8]

    • Extract the material three times, with each extraction lasting for 2 hours.[8]

    • Combine the filtrates from all three extractions.[8]

  • Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extractum.[8]

Protocol 2: Purification of Honokiol

Honokiol and its isomer magnolol are often co-extracted and can be challenging to separate due to their structural similarity.[1][2] This protocol outlines two methods for their purification.

Method A: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective method for separating honokiol and magnolol.[7][9]

  • Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.4:1:0.4.[9]

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 150 mg) in the solvent mixture.[9]

  • HSCCC Separation: Perform the separation using the HSCCC system according to the manufacturer's instructions. The separation of 150 mg of crude extract can be completed in approximately 2.5 hours.[9]

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them by HPLC to identify the fractions containing pure honokiol and magnolol.[9]

Method B: Chemical Derivatization Followed by Flash Chromatography

This method involves the selective protection of magnolol, allowing for the easy separation of honokiol.[2]

  • Selective Protection of Magnolol:

    • Dissolve the crude extract containing a mixture of honokiol and magnolol in 2,2-dimethoxypropane.[2]

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and stir the solution overnight.[2]

    • Neutralize the solution with sodium bicarbonate.[2]

  • Extraction: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.[2]

  • Flash Chromatography: Separate the resulting mixture of honokiol and protected magnolol using flash chromatography on a silica gel column with a hexane:ethyl acetate (85:15) mobile phase.[2]

  • Collection and Deprotection (for magnolol recovery):

    • Collect the fraction containing pure honokiol.[2]

    • To recover magnolol, the protected magnolol fraction can be deprotected by heating under reflux overnight in methanol with 1 M HCl.[2]

Protocol 3: Quantification of Honokiol by HPLC

This protocol is for the quantitative analysis of honokiol in the purified fractions or crude extract.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of honokiol standard in methanol. Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the purified sample or crude extract, dissolve it in methanol, and filter through a 0.22 µm syringe filter.[8]

  • HPLC Conditions:

    • Column: C18 column (e.g., 300 × 50 mm, 10 µm for preparative or smaller dimensions for analytical).[10]

    • Mobile Phase: Methanol and 1% (v/v) acetic acid in water (85/15, v/v).[10]

    • Flow Rate: 85 mL/min for preparative HPLC or a typical analytical flow rate of 1 mL/min.[10]

    • Detection Wavelength: 294 nm.[10]

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve from the standards and determine the concentration of honokiol in the samples.

Data Presentation

The following tables summarize representative quantitative data for the isolation and quantification of honokiol.

Table 1: Yield and Purity of Honokiol and Magnolol from HSCCC Purification

CompoundCrude Sample (mg)Purified Compound (mg)Purity (%)Reference
Honokiol1508099.2[9]
Magnolol1504598.2[9]

Table 2: Honokiol and Magnolol Content in Magnolia officinalis Bark and Extracts

Sample TypeHonokiol Content (mg/g)Magnolol Content (mg/g)Analytical MethodReference
Raw Herb17.021.3LC/PDA-MS/MS[12]
Methanol Extract 14.88 - 84.860.95 - 114.69TLC-Densitometry[3][13]
UPLC/UV Analyzed Extract3.042.67UPLC/UV[14]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification (HSCCC) cluster_3 Analysis A Dried Magnolia officinalis Bark B Coarse Powder A->B Grinding C Solvent Extraction (90% Ethanol) B->C D Combined Filtrate C->D E Crude Extract D->E Concentration F HSCCC Separation E->F G Purified Honokiol F->G H Purified Magnolol F->H I HPLC Analysis G->I Quantification J NMR / MS Analysis G->J Structure ID H->I Quantification H->J Structure ID

Caption: Workflow for the isolation and analysis of honokiol.

Signaling Pathway

G cluster_0 Honokiol and Magnolol Mediated Signaling HM Honokiol + Magnolol AMPK AMPK HM->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits LXRalpha LXRα LXRalpha->SREBP1c Induces Lipogenic_Genes Lipogenic Genes (ACC, FAS, SCD-1) SREBP1c->Lipogenic_Genes Activates Transcription Hepatic_Steatosis Hepatic Steatosis (Fatty Liver) SREBP1c->Hepatic_Steatosis Lipogenic_Genes->Hepatic_Steatosis Leads to

Caption: Honokiol and magnolol inhibit hepatic steatosis via the AMPK/SREBP-1c pathway.[15]

References

Troubleshooting & Optimization

Technical Support Center: Improving Phenylpyropene B (1-Phenylpropene) Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Phenylpyropene B, more commonly known as 1-phenylpropene. Due to the ambiguity of the name "this compound," this guide will focus on the synthesis of 1-phenylpropene, a common phenylpropanoid, with a particular emphasis on achieving high yields of the desired Z-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-phenylpropene?

A1: The most prevalent methods for synthesizing 1-phenylpropene and its derivatives are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5] Both reactions involve the olefination of an aldehyde (in this case, benzaldehyde) to form the desired alkene. The choice between these methods often depends on the desired stereoselectivity (E vs. Z isomer) and the ease of purification.

Q2: What are the main challenges in achieving a high yield of (Z)-1-phenylpropene?

A2: The primary challenges in synthesizing (Z)-1-phenylpropene with high yield include:

  • Low Stereoselectivity: The reaction often produces a mixture of (Z) and (E) isomers, which can be difficult to separate due to their similar physical properties.[6]

  • Side Product Formation: The formation of byproducts, most notably triphenylphosphine (B44618) oxide in the Wittig reaction, can complicate the purification process and reduce the isolated yield.[7]

  • Incomplete Reactions: Suboptimal reaction conditions can lead to incomplete conversion of the starting materials.

  • Product Loss During Workup: The product can be lost during extraction and purification steps.

Q3: How can I control the stereoselectivity to favor the (Z)-isomer in a Wittig reaction?

A3: To favor the formation of the (Z)-alkene in a Wittig reaction, it is crucial to use a non-stabilized ylide.[3][8] The choice of solvent and base is also critical. Aprotic solvents and strong, salt-free bases are generally preferred. The reaction is typically run at low temperatures to favor the kinetic product, which is the Z-isomer.

Q4: When is the Horner-Wadsworth-Emmons (HWE) reaction a better choice?

A4: The HWE reaction is often preferred when a high yield of the (E)-isomer is desired, as it typically shows excellent E-selectivity.[4] A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which simplifies purification compared to the removal of triphenylphosphine oxide from Wittig reactions.[2]

Troubleshooting Guides

Low Overall Yield
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature.Ensures the reaction goes to completion, maximizing the conversion of starting materials to product.
Degraded reagents Use freshly distilled benzaldehyde (B42025) and ensure the phosphonium (B103445) salt or phosphonate (B1237965) ester is dry and pure. Use a fresh, high-quality base.Impurities or degradation of starting materials can inhibit the reaction or lead to the formation of side products.
Suboptimal base or solvent For the Wittig reaction, ensure a sufficiently strong base (e.g., n-butyllithium, sodium amide) is used to fully deprotonate the phosphonium salt.[9] For the HWE reaction, ensure the base is strong enough for the specific phosphonate ester.[2] The choice of solvent can also impact solubility and reactivity.Incomplete deprotonation of the phosphorus reagent will lead to a lower concentration of the active nucleophile, resulting in a lower yield.
Product loss during workup Be meticulous during extractions to avoid leaving product in the aqueous layer. Minimize the number of transfer steps. During purification by chromatography, ensure proper column packing and solvent polarity to avoid co-elution with impurities or loss of product on the column.Each step in the workup and purification process carries the risk of product loss. Careful technique is essential to maximize the isolated yield.
Poor (Z)-Stereoselectivity in Wittig Reaction
Potential Cause Troubleshooting Step Rationale
Use of a stabilized ylide Ensure the ylide is non-stabilized (e.g., derived from ethyltriphenylphosphonium bromide).Stabilized ylides (those with electron-withdrawing groups) favor the formation of the more thermodynamically stable (E)-alkene.[3]
Presence of lithium salts Use a sodium- or potassium-based strong base instead of n-butyllithium if possible. If n-BuLi must be used, consider "salt-free" conditions.Lithium salts can lead to equilibration of the betaine (B1666868) intermediate, resulting in a higher proportion of the (E)-isomer.[8]
Reaction temperature too high Run the reaction at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures favor the kinetically controlled formation of the cis-oxaphosphetane, which leads to the (Z)-alkene.[10]
Inappropriate solvent Use aprotic, non-polar solvents like THF or diethyl ether.Protic solvents can stabilize the betaine intermediate and promote equilibration to the more stable trans-adduct, leading to the (E)-alkene.

Experimental Protocols

Wittig Synthesis of (Z)-1-Phenylpropene

This protocol is adapted from standard procedures for the synthesis of stilbene (B7821643) derivatives and is optimized for the formation of the (Z)-isomer.[1][11]

Materials:

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of (Z)- and (E)-1-phenylpropene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes). The (Z)-isomer is typically less polar and will elute first. The separation of the isomers can be challenging due to their similar polarities.[6]

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete incomplete->complete No troubleshoot_conditions Increase Time/Temp or Check Reagents incomplete->troubleshoot_conditions Yes check_workup Review Workup & Purification complete->check_workup troubleshoot_conditions->check_reaction product_loss Product Loss During Workup? check_workup->product_loss optimize_workup Optimize Extraction & Chromatography product_loss->optimize_workup Yes final_product Improved Yield product_loss->final_product No optimize_workup->final_product

Caption: A decision tree to diagnose and resolve low yield issues.

Wittig Reaction Signaling Pathway for (Z)-1-Phenylpropene Synthesis

wittig_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phosphonium Ethyltriphenylphosphonium Bromide ylide Phosphorus Ylide (Non-stabilized) phosphonium->ylide + Base base Strong Base (n-BuLi) base->ylide aldehyde Benzaldehyde oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) aldehyde->oxaphosphetane ylide->oxaphosphetane + Benzaldehyde (Low Temp) z_alkene (Z)-1-Phenylpropene oxaphosphetane->z_alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Elimination

References

Technical Support Center: Overcoming Solubility Challenges for Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Phenylpyropene B" did not yield conclusive identification in publicly available scientific literature. It is possible that this is a novel compound, a proprietary name, or a variation of a more common chemical name. To provide a technically relevant and structured response as requested, this guide will focus on trans-Chalcone (1,3-Diphenyl-2-propen-1-one) , a well-characterized phenylpropanoid known to present solubility challenges relevant to researchers, scientists, and drug development professionals. The principles and methods described here are broadly applicable to other poorly soluble phenylpropanoids.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of trans-Chalcone?

A1: trans-Chalcone is a crystalline solid that is generally soluble in many organic solvents but is practically insoluble in water.[1][2][3] Its hydrophobic nature, due to the two phenyl rings, is the primary reason for its poor aqueous solubility.[3] It is soluble in polar aprotic solvents like acetone (B3395972) and THF, as well as in chloroform, ether, and benzene.[1][4] It is only slightly soluble in alcohols like ethanol (B145695) and methanol.[1][4]

Q2: I need to prepare an aqueous solution of trans-Chalcone for a cell-based assay. How can I do this?

A2: Direct dissolution of trans-Chalcone in aqueous buffers is not feasible due to its low solubility. The standard method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[5] This stock solution can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically not exceeding 0.5% (v/v), as it can affect cell viability and growth.[5] It is critical to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effect on your cell line.[5]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several troubleshooting steps:

  • Decrease the Final Concentration: Your target concentration may be too high. Try using a more dilute working solution.[5]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the bulk buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[5]

  • Use Co-solvents: For in vivo or other applications where DMSO might be problematic, co-solvent systems can be employed. A common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline.[6]

  • Complexation with Cyclodextrins: β-Cyclodextrins can form inclusion complexes with chalcones, significantly increasing their aqueous solubility.[7][8][9] This is a widely used technique in pharmaceutical formulations.

Q5: Are there other methods to enhance the aqueous solubility of trans-Chalcone?

A5: Yes, several formulation strategies can be explored:

  • Solid Dispersions: Dispersing the hydrophobic drug in a hydrophilic carrier can enhance its dissolution and absorption.

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate.

  • Microemulsions: These are optically clear, thermodynamically stable systems of oil, water, and surfactant that can solubilize poorly water-soluble drugs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in the initial organic solvent. The chosen solvent is not appropriate for the compound's polarity.Refer to the solubility data table. For trans-Chalcone, try polar aprotic solvents like DMSO, THF, or acetone for initial dissolution.[4] Gentle warming (e.g., 37°C) may also help.[5]
Precipitation occurs upon dilution into aqueous media. The final concentration is above the compound's aqueous solubility limit.1. Lower the final concentration.[5]2. Ensure the stock solution is added to the aqueous buffer with vigorous mixing.[5]3. Pre-warm the aqueous buffer before adding the stock solution.
Inconsistent results in biological assays. The compound may not be fully solubilized or may be precipitating over time in the assay medium.1. Visually inspect the final working solution for any signs of precipitation before use.2. Prepare fresh working solutions immediately before each experiment.[5]3. Consider using a formulation with enhanced solubility, such as a cyclodextrin (B1172386) complex.
Cell toxicity observed in vehicle control. The concentration of the organic co-solvent (e.g., DMSO) is too high for the specific cell line.1. Reduce the final concentration of the co-solvent to the lowest effective level (ideally ≤ 0.5% for DMSO).[5]2. Screen different cell lines for their tolerance or switch to a less toxic solubilization method.

Data Presentation: Solubility of trans-Chalcone

Solvent Relative Polarity Solubility Reference
Water1.000Insoluble[1][2][3]
n-Hexane0.009Low[4]
Toluene0.099Soluble[4]
Benzene0.111Soluble[1]
Diethyl Ether0.117Soluble[1]
Chloroform0.259Soluble[1]
Tetrahydrofuran (THF)0.207Very Soluble[4]
Acetone0.355Very Soluble[3][4]
Ethanol0.654Slightly Soluble[1][4]
Methanol0.762Slightly Soluble[4]
Dimethyl Sulfoxide (DMSO)0.44470 mg/mL (336.12 mM)[6]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the literature. Quantitative data is provided where available.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of trans-Chalcone in a sterile, appropriate container (e.g., a glass vial or microcentrifuge tube).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[5] Ensure the compound is completely dissolved with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5]

  • Preparation of Working Solution: To prepare the final working solution, add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or aqueous buffer. Mix thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution immediately.[5]

Protocol 2: Preparation of a β-Cyclodextrin Inclusion Complex

This protocol provides a general method for forming an inclusion complex to improve aqueous solubility.

  • Molar Ratio Determination: The formation of an inclusion complex typically occurs at a 1:1 molar ratio of the guest (trans-Chalcone) to the host (β-Cyclodextrin).

  • Preparation of β-Cyclodextrin Solution: Prepare a saturated or desired concentration solution of β-Cyclodextrin in deionized water. Stirring and gentle heating may be required to facilitate dissolution.

  • Addition of trans-Chalcone: Prepare a concentrated solution of trans-Chalcone in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complex Formation: Add the trans-Chalcone solution dropwise to the stirring β-Cyclodextrin solution. Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Isolation: The inclusion complex can often be isolated by cooling the solution to induce precipitation or by freeze-drying (lyophilization) the entire mixture.

  • Washing and Drying: Wash the resulting solid with a small amount of cold water to remove any uncomplexed β-Cyclodextrin and then with a non-solvent for the complex (like diethyl ether) to remove any uncomplexed trans-Chalcone. Dry the final product under vacuum.

  • Confirmation: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application weigh Weigh trans-Chalcone add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Heat (37°C) add_dmso->dissolve dilute Dilute Stock into Buffer dissolve->dilute Concentrated Stock prewarm Pre-warm Aqueous Buffer prewarm->dilute mix Mix Thoroughly dilute->mix apply Use Immediately in Assay mix->apply

Caption: Workflow for preparing trans-Chalcone solutions for in vitro experiments.

troubleshooting_logic action action outcome outcome start Precipitate forms upon dilution? check_conc Is final concentration > solubility limit? start->check_conc check_mixing Was mixing inadequate? check_conc->check_mixing No action_lower_conc Lower final concentration or use solubility enhancer check_conc->action_lower_conc Yes action_improve_mixing Improve mixing technique (e.g., dropwise addition with vortexing) check_mixing->action_improve_mixing Yes outcome_ok Solution Stable check_mixing->outcome_ok No action_lower_conc->outcome_ok action_improve_mixing->outcome_ok

Caption: Troubleshooting logic for addressing precipitation issues.

References

Phenylpyropene B Mass Spectrometry Fragmentation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the mass spectrometry (MS) fragmentation of Phenylpyropene B and related styrylpyrone compounds. Styrylpyrones are a class of fungal secondary metabolites known for their diverse biological activities. Their analysis by mass spectrometry can sometimes present challenges, from weak molecular ions to unexpected fragmentation patterns. This guide offers insights and solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and its expected molecular weight?

This compound belongs to the styrylpyrone class of natural products. These compounds are characterized by a phenyl group connected to a pyrone ring via an ethylene (B1197577) bridge. They are often hydroxylated, which influences their ionization and fragmentation behavior. While the exact structure of a specific isomer like "this compound" can vary, a representative structure would possess this core scaffold. The molecular weight will depend on the specific substitutions (e.g., hydroxyl, methoxy (B1213986) groups) on the phenyl and pyrone rings. For example, the well-known styrylpyrone, hispidin, has a molecular weight of 246.23 g/mol .

Q2: I am not observing the molecular ion peak for this compound. What are the possible reasons?

The absence or low intensity of the molecular ion peak ([M]+ or [M+H]+) is a common issue, particularly with certain ionization techniques. Here are some potential causes and troubleshooting steps:

  • In-source Fragmentation: Styrylpyrones can be susceptible to fragmentation within the ion source, especially at higher temperatures or energies. This can lead to the immediate breakdown of the molecular ion.

    • Troubleshooting:

      • Lower the ion source temperature.

      • Reduce the cone voltage or fragmentor voltage.

      • Consider using a "softer" ionization technique if available (e.g., Chemical Ionization - CI, or Electrospray Ionization - ESI at lower energies).

  • Ionization Mode: Due to the presence of acidic phenolic hydroxyl groups, styrylpyrones often ionize more efficiently in negative ion mode ([M-H]-). If you are using positive ion mode, consider switching to negative mode.

Q3: My fragmentation pattern is inconsistent or does not match expected patterns for similar compounds. What should I investigate?

Inconsistent fragmentation can arise from several factors related to both the sample and the instrument.

  • Co-eluting Isomers: Natural product extracts often contain structurally similar isomers that may not be fully separated by chromatography. Co-elution can result in a composite mass spectrum with altered fragment ratios.

    • Troubleshooting:

      • Optimize your chromatographic method to improve resolution (e.g., adjust the gradient, change the column, or modify the mobile phase).

  • Contaminants: Contaminants in the sample or from the LC-MS system can interfere with the fragmentation of your analyte.

    • Troubleshooting:

      • Run a blank injection to check for system contamination.

      • Ensure proper sample cleanup and use high-purity solvents.

  • Instrumental Conditions: Fragmentation patterns can be highly dependent on the collision energy used in MS/MS experiments.

    • Troubleshooting:

      • Perform a collision energy optimization study to determine the optimal energy for generating characteristic fragment ions.

      • Ensure the mass spectrometer is properly calibrated.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the mass spectrometry analysis of this compound.

Problem 1: Weak or No Molecular Ion
Potential Cause Troubleshooting Steps Experimental Protocol
In-Source Fragmentation Lower ionization source energy.1. Reduce the ion source temperature in increments of 10-20°C.2. Decrease the cone/fragmentor voltage by 5-10 V at a time.3. Monitor the intensity of the molecular ion at each step.
Inefficient Ionization Switch to negative ion mode.1. Prepare the mobile phase with a modifier that promotes negative ionization (e.g., 0.1% formic acid or a small amount of ammonia).2. Set the mass spectrometer to acquire data in negative ion mode.3. Infuse a standard solution of a similar phenolic compound to confirm instrument performance in negative mode.
Problem 2: Unexpected Fragment Ions
Potential Cause Troubleshooting Steps Experimental Protocol
Co-eluting Species Improve chromatographic separation.1. Decrease the initial organic solvent concentration in your gradient.2. Lengthen the gradient time to provide more time for separation.3. Consider using a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).
Contamination Identify and eliminate the source of contamination.1. Prepare fresh mobile phases using high-purity, MS-grade solvents.2. Run a blank injection (solvent only) to assess system cleanliness.3. If contamination is observed, flush the LC system and mass spectrometer with appropriate cleaning solutions.
Variable Collision Energy Optimize collision-induced dissociation (CID) energy.1. Infuse a solution of your compound or a related standard directly into the mass spectrometer.2. Set up an experiment to ramp the collision energy over a range (e.g., 10-50 eV).3. Analyze the resulting data to identify the collision energy that produces the most informative fragment ions.

Visualizing Experimental and Logical Workflows

General Mass Spectrometry Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Ionization Troubleshooting cluster_3 Separation & Purity cluster_4 Fragmentation Analysis cluster_5 Resolution A Unexpected MS Results (e.g., No Molecular Ion, Wrong Fragments) B Check Instrument Calibration & Tuning A->B C Review Sample Preparation A->C D Optimize Ion Source Parameters (Temperature, Voltages) B->D F Optimize LC Method (Gradient, Column) C->F E Switch Ionization Mode (Positive <-> Negative) D->E H Optimize Collision Energy E->H G Run Blank to Check for Contamination F->G G->H I Problem Solved H->I

Caption: A flowchart for systematic troubleshooting of mass spectrometry experiments.

Logical Relationship in Fragmentation Analysis

cluster_0 Precursor Ion cluster_1 Primary Fragmentation Pathways cluster_2 Resulting Fragment Ions cluster_3 Interpretation A [M+H]+ or [M-H]- B Loss of Small Neutral Molecules (H2O, CO, CO2) A->B C Cleavage of Side Chains A->C D Ring Opening of Pyrone A->D E Fragment Ion 1 B->E F Fragment Ion 2 C->F G Fragment Ion 3 D->G H Structural Elucidation E->H F->H G->H

Caption: A diagram illustrating the logical flow of mass spectral fragmentation analysis.

Technical Support Center: Optimization of Phenylpropene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of phenylpropenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this class of compounds.

A Note on "Phenylpyropene B": While "this compound" is not a standard chemical name, it likely refers to a specific compound within the broader class of phenylpropenes. The principles and troubleshooting steps outlined here are applicable to the entire class of phenylpropenes, which are aromatic compounds characterized by a phenyl group attached to a propene side chain.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of phenylpropenes.

Problem Potential Causes Recommended Solutions
High System Backpressure 1. Blocked column inlet frit or in-line filter.[1] 2. Particulate matter from sample or mobile phase. 3. Mobile phase precipitation (especially with buffers).[2] 4. Too high of a flow rate.1. Action: Reverse-flush the column (if permitted by the manufacturer). Replace the in-line filter and column frit.[3] 2. Action: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. 3. Action: Ensure mobile phase components are miscible and that buffers remain soluble in the highest organic concentration of your gradient. 4. Action: Reduce the flow rate.
Peak Tailing 1. Secondary interactions between basic analytes and acidic residual silanols on the silica-based column.[4] 2. Column overload.[5][6] 3. Contamination at the column inlet. 4. Mismatched pH between sample solvent and mobile phase.[5]1. Action: Lower the mobile phase pH (e.g., add 0.1% formic or acetic acid) to suppress silanol (B1196071) ionization.[6] Use a highly deactivated, end-capped column or a column with a different stationary phase.[3] 2. Action: Reduce the sample concentration or injection volume.[6] 3. Action: Clean the column with a strong solvent. Use a guard column to protect the analytical column.[3][7] 4. Action: Dissolve the sample in the initial mobile phase whenever possible.
Peak Fronting 1. Column overload (less common than for tailing).[5] 2. Inadequate mobile phase flow rate.[5] 3. Poor column packing.1. Action: Dilute the sample or decrease the injection volume. 2. Action: Optimize the flow rate.[5] 3. Action: Replace the column.
Split Peaks 1. Partially blocked column inlet frit. 2. A void or channel in the column packing bed. 3. Sample solvent is much stronger than the mobile phase, causing the analyte to move through the column before proper partitioning.1. Action: Replace the frit. Consider using an in-line filter. 2. Action: Replace the column. 3. Action: Dissolve the sample in the mobile phase or a weaker solvent.
Retention Time Drift 1. Poor column temperature control.[8] 2. Insufficient column equilibration time between runs.[6][8] 3. Changes in mobile phase composition (e.g., evaporation of the volatile organic component).[7] 4. Pump malfunction or leaks.1. Action: Use a column oven to maintain a stable temperature.[8] 2. Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[6] 3. Action: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.[8] 4. Action: Check for leaks and ensure the pump is delivering a constant, pulse-free flow.
Noisy or Drifting Baseline 1. Air bubbles in the pump or detector.[7] 2. Contaminated mobile phase or detector cell.[7][8] 3. Insufficiently mixed mobile phase. 4. Detector lamp nearing the end of its life.[8]1. Action: Degas the mobile phase thoroughly. Purge the pump and detector.[3][8] 2. Action: Use high-purity HPLC-grade solvents. Flush the detector cell with a strong, appropriate solvent.[8] 3. Action: Mix mobile phase components thoroughly by hand or use an efficient online mixer.[3] 4. Action: Replace the detector lamp.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for phenylpropene separation? A1: A C18 (ODS) column is the most common and robust choice for reversed-phase HPLC and is an excellent starting point for phenylpropene analysis. For compounds with aromatic rings, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions, which may improve resolution for closely related isomers.[4]

Q2: Should I use acetonitrile (B52724) or methanol (B129727) as the organic modifier in my mobile phase? A2: Both are common choices. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is a weaker UV-absorbing solvent.[9] Methanol can offer different selectivity, especially on phenyl-type columns, as it is less effective at disrupting π-π interactions between the analyte and the stationary phase compared to acetonitrile.[4] It is often beneficial to screen both solvents during method development.

Q3: Is a gradient or isocratic elution better for my analysis? A3: If you are analyzing a mixture of phenylpropenes with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is recommended.[3] This will help to elute strongly retained compounds as sharper peaks in a reasonable time. For separating a few closely related compounds or for routine quality control of a single compound, a simpler isocratic elution (constant mobile phase composition) can be more robust and reproducible.[9]

Q4: How does mobile phase pH affect the separation of phenylpropenes? A4: While many phenylpropenes are neutral, some may have acidic or basic functional groups. For these compounds, pH control is critical. Adjusting the pH can change the ionization state of the analyte, which significantly impacts its retention time. For acidic or basic compounds, buffering the mobile phase is essential for reproducible results. Even for neutral compounds, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of residual silanols on the column packing material.[6][9]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of a Phenylpropene

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Filter both phases through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication or vacuum).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the phenylpropene standard at 1 mg/mL in methanol or acetonitrile.

    • Create a working standard solution by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a final concentration of 10-20 µg/mL.

    • Prepare unknown samples by dissolving them in the initial mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Set the detector to the maximum absorbance wavelength (λmax) of the target phenylpropene (e.g., 240 nm or 254 nm).

    • Gradient Program (for screening):

      • 0-20 min: 50% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 50% B

      • 26-35 min: Re-equilibrate at 50% B

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Calculate the relative standard deviation (%RSD) for retention time and peak area. The %RSD should typically be less than 2%.

  • Data Analysis:

    • Identify peaks by comparing retention times with the standard.

    • Quantify the analyte using a calibration curve generated from multiple standard concentrations.

Visualizations

HPLC Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common HPLC problems.

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Abnormal Pressure? start->pressure baseline Baseline Issue? pressure->baseline No high_p High Pressure pressure->high_p Yes low_p Low Pressure pressure->low_p Fluctuating/Low peak_shape Poor Peak Shape? baseline->peak_shape No noisy_bl Noisy Baseline baseline->noisy_bl Yes drifting_bl Drifting Baseline baseline->drifting_bl Drifting retention Retention Time Shift? peak_shape->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Fronting splitting Splitting peak_shape->splitting Splitting end_node Problem Resolved / Consult Expert retention->end_node No check_equilibration Increase Equilibration Time retention->check_equilibration Yes check_blockage Check for Blockages (frit, column, tubing) high_p->check_blockage check_leaks Check for Leaks (fittings, pump seals) low_p->check_leaks check_blockage->end_node check_leaks->end_node degas_mp Degas Mobile Phase Check for Air Bubbles noisy_bl->degas_mp check_temp Check Column Temp & Mobile Phase Prep drifting_bl->check_temp degas_mp->end_node check_temp->end_node check_ph Adjust Mobile Phase pH Check for Overload tailing->check_ph check_overload Check for Overload Reduce Sample Conc. fronting->check_overload check_solvent Check Sample Solvent & Column Inlet splitting->check_solvent check_ph->end_node check_overload->end_node check_solvent->end_node check_pump_flow Verify Pump Flow Rate & Mobile Phase Comp. check_equilibration->check_pump_flow check_pump_flow->end_node

Caption: A decision tree for systematic HPLC troubleshooting.

References

minimizing side reactions in Phenylpyropene B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize the synthesis of Phenylpyropene B and related phenylpropenes. The information is based on the widely used Claisen-Schmidt condensation reaction, a common method for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and related structures?

A1: A prevalent method for synthesizing phenylpropenes is the Claisen-Schmidt condensation. This is a type of crossed aldol (B89426) condensation between an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) and an aliphatic aldehyde or ketone that possesses α-hydrogens (e.g., propionaldehyde).[1][2][3]

Q2: I am getting a significant amount of a byproduct with a molecular weight corresponding to the dimerization of my aliphatic aldehyde. What is happening and how can I prevent it?

A2: This is a classic side reaction known as self-condensation.[4][5] In the synthesis of this compound from benzaldehyde (B42025) and propionaldehyde (B47417), the propionaldehyde can react with itself because it has enolizable α-hydrogens. To minimize this, you should add the propionaldehyde slowly to the reaction mixture containing the benzaldehyde and the base. This ensures that the concentration of the propionaldehyde enolate is kept low, making it more likely to react with the more abundant and more reactive benzaldehyde.

Q3: My benzaldehyde starting material seems to be disappearing, and I am isolating benzoic acid and benzyl (B1604629) alcohol as byproducts. What is this side reaction?

A3: This is the Cannizzaro reaction, a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base.[4] To suppress the Cannizzaro reaction, it is advisable to use milder basic conditions. Slowly adding the base to the reaction mixture can help maintain a lower instantaneous concentration, favoring the desired aldol condensation.

Q4: My final product is a mixture of isomers. How can I control the stereoselectivity of the double bond?

A4: The formation of E/Z isomers can be an issue in these condensations. The thermodynamic stability of the isomers often dictates the final product ratio. Running the reaction at a slightly elevated temperature can favor the formation of the more stable E-isomer. However, excessively high temperatures can also promote side reactions. Purification techniques like column chromatography may be necessary to separate the isomers.

Q5: What is the optimal temperature for the synthesis of this compound via Claisen-Schmidt condensation?

A5: The optimal temperature is a balance between reaction rate and selectivity. Many Claisen-Schmidt reactions are initially run at low temperatures (e.g., 0-10 °C) during the addition of the enolizable aldehyde to minimize self-condensation. The reaction is then allowed to warm to room temperature.[6] Some studies have shown that a slight increase in temperature can improve the rate of the desired reaction, but high temperatures can lead to an increase in side products.[7][8]

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Recommended Solution
Self-condensation of propionaldehyde Slowly add propionaldehyde to a mixture of benzaldehyde and the base catalyst. This keeps the concentration of the propionaldehyde enolate low.
Cannizzaro reaction of benzaldehyde Use a lower concentration of the base catalyst. Consider using a weaker base if the reaction still proceeds at a reasonable rate.
Incorrect order of reactant addition Always add the enolizable aldehyde (propionaldehyde) to the non-enolizable aldehyde (benzaldehyde) and the base.
Suboptimal reaction temperature Start the reaction at a low temperature (0-10 °C) during the addition of propionaldehyde, then allow it to warm to room temperature. Monitor the reaction to find the optimal temperature for your specific substrate.[6]
Impure reactants Ensure that both benzaldehyde and propionaldehyde are pure. Distill them if necessary before use.
Problem: Formation of Multiple Products (Poor Selectivity)
Possible Cause Recommended Solution
High concentration of base A high base concentration can accelerate both the desired reaction and side reactions. Use the minimum effective amount of base.
High reaction temperature Elevated temperatures can lead to the formation of various by-products. Maintain a controlled temperature throughout the reaction.[7]
Incorrect reactant stoichiometry An excess of the enolizable aldehyde (propionaldehyde) will favor self-condensation. Use a 1:1 or a slight excess of the non-enolizable aldehyde (benzaldehyde).

Experimental Protocols

Representative Protocol for this compound Synthesis via Claisen-Schmidt Condensation

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1 equivalent) in ethanol. Cool the flask in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution.

  • Propionaldehyde Addition: Add propionaldehyde (1 equivalent) dropwise from the dropping funnel to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct Nucleophilic Attack propionaldehyde Propionaldehyde enolate Propionaldehyde Enolate propionaldehyde->enolate Deprotonation base Base (e.g., NaOH) base->propionaldehyde enolate->aldol_adduct phenylpyropene_b This compound aldol_adduct->phenylpyropene_b Dehydration

Caption: Synthetic pathway for this compound via Claisen-Schmidt condensation.

Troubleshooting_Workflow start Low Yield or Multiple Products check_self_condensation Check for Self-Condensation Product start->check_self_condensation check_cannizzaro Check for Cannizzaro Products start->check_cannizzaro check_temp Review Reaction Temperature start->check_temp check_addition Review Order of Addition start->check_addition solution_slow_addition Slowly add Propionaldehyde check_self_condensation->solution_slow_addition solution_lower_base Lower Base Concentration check_cannizzaro->solution_lower_base solution_control_temp Maintain Low Temp During Addition check_temp->solution_control_temp solution_correct_addition Add Propionaldehyde to Benzaldehyde/Base check_addition->solution_correct_addition

Caption: Troubleshooting workflow for this compound synthesis.

References

addressing off-target effects of Phenylpyropene B in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylpyropene B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Q2: My results with this compound are inconsistent across different assays. What could be the cause?

A2: Inconsistent results can stem from several factors. This compound might be exhibiting off-target effects that are more pronounced in certain cell types or under specific assay conditions. Additionally, assay interference, where the compound directly interacts with the assay components (e.g., reporters, enzymes), can lead to false positive or negative readouts.[1][2] It is also important to consider the possibility of thiol reactivity or compound aggregation, which can cause non-specific effects.[1][2]

Q3: How can I proactively assess the potential for off-target effects with this compound?

A3: A proactive approach is highly recommended. In the early stages, computational or in silico tools can predict potential off-target interactions based on the structure of this compound.[3] Subsequently, in vitro safety profiling against a panel of known off-target liabilities (e.g., kinases, GPCRs, ion channels) can provide a broader view of its selectivity.[4]

Q4: What is a Cellular Thermal Shift Assay (CETSA) and can it help confirm target engagement of this compound in cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[5][6][7] The principle is that when this compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[5][6][7] By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble target protein, you can determine if the compound is engaging its target.[5][8] This method can also be adapted to a higher-throughput format (HT-CETSA).[6][7]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that is inconsistent with the known function of the intended target of this compound.

Troubleshooting Steps:

  • Validate Target Engagement: Perform a CETSA to confirm that this compound is binding to its intended target in your cellular model.[9]

  • Secondary Assays: Use an orthogonal assay to confirm the on-target effect. For example, if this compound is a kinase inhibitor, measure the phosphorylation of a known downstream substrate.

  • Off-Target Profiling: Screen this compound against a broad panel of off-target proteins to identify potential unintended interactions.[4]

  • Chemical Structure Analysis: Evaluate the structure of this compound for motifs known to be associated with promiscuous binding or assay interference (e.g., Pan-Assay Interference Compounds or PAINS).[1]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

This compound shows high potency in a biochemical assay with the purified target protein, but much lower potency in a cell-based assay.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may have poor cell membrane permeability. This can be assessed using various in vitro models.

  • Metabolic Stability: this compound might be rapidly metabolized within the cells. Conduct a metabolic stability assay using liver microsomes or hepatocytes.

  • Cellular Target Engagement: Use CETSA to determine the concentration of this compound required to engage the target in the cellular context.[5]

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using efflux pump inhibitors.

Data Presentation

Table 1: Illustrative Off-Target Kinase Profile for this compound

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)
Intended Target A 95 50
Off-Target Kinase X85250
Off-Target Kinase Y601,500
Off-Target Kinase Z20>10,000

Table 2: Comparison of this compound Potency in Different Assay Formats

Assay TypeMetricValue
Biochemical (Purified Target A)IC₅₀50 nM
Cellular (Target A Inhibition)EC₅₀1,200 nM
Cellular (Cytotoxicity)CC₅₀>50 µM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to and stabilizes its intended target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a specified time.

  • Harvesting: Harvest cells and wash with PBS. Resuspend cell pellets in PBS.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

experimental_workflow cluster_issue Troubleshooting Workflow: Unexpected Phenotype cluster_outcome Potential Outcomes A Unexpected Cellular Phenotype Observed B Validate Target Engagement (e.g., CETSA) A->B E Analyze Chemical Structure (e.g., for PAINS) A->E F Target Engagement Confirmed B->F Yes G No Target Engagement B->G No C Perform Secondary (Orthogonal) Assay D Broad Off-Target Screening C->D Inconsistent I On-Target Effect Confirmed C->I Consistent H Off-Target(s) Identified D->H Positive Hits J Structural Liabilities Found E->J F->C G->D

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Phenylpyropene_B This compound Target_A Target A Phenylpyropene_B->Target_A Inhibits Off_Target_X Off-Target X Phenylpyropene_B->Off_Target_X Inhibits Downstream_Effector_1 Downstream Effector 1 Target_A->Downstream_Effector_1 Cellular_Response_A Expected Cellular Response Downstream_Effector_1->Cellular_Response_A Downstream_Effector_2 Downstream Effector 2 Off_Target_X->Downstream_Effector_2 Cellular_Response_B Observed (Unexpected) Cellular Response Downstream_Effector_2->Cellular_Response_B

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Phenylpyropene-like Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for hydrophobic compounds like phenylpropenes?

A1: The primary challenges stem from their low aqueous solubility and potentially poor membrane permeability.[1][2] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the systemic circulation.[1] Poor solubility limits the concentration of the drug available for absorption, often leading to low and variable bioavailability.[1][2]

Q2: What are the initial steps to consider when a new phenylpropene derivative shows poor in vivo exposure?

A2: The first step is to characterize the physicochemical properties of the compound, including its aqueous solubility at different pH values, lipophilicity (LogP), and solid-state characteristics (e.g., crystallinity, polymorphism). This information is crucial for identifying the primary barrier to absorption and selecting an appropriate formulation strategy.[3] For instance, a compound with high permeability but low solubility is a Biopharmaceutics Classification System (BCS) Class II drug, and the formulation approach should focus on enhancing dissolution.[4]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?

A3: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanocrystal technology enhances the dissolution rate.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can improve solubility and dissolution.[5][6]

  • Lipid-Based Formulations: Solubilizing the drug in oils, surfactants, and co-solvents can improve absorption through various mechanisms. Self-emulsifying drug delivery systems (SEDDS) are a common example.[5][6][7]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable derivative that converts to the active form in vivo.[3]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Steps
Poor and variable dissolution of the drug in the GI tract. 1. Improve Formulation: Consider a more robust formulation strategy such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS) to ensure more consistent drug release and solubilization.[3] 2. Control Food Effects: Standardize the feeding schedule of the animals, as the presence of food can significantly and variably impact the absorption of hydrophobic drugs.
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.1. In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes to assess the metabolic stability of the compound. 2. Route of Administration Comparison: Compare the bioavailability after oral and intravenous administration to quantify the extent of first-pass metabolism.

Issue 2: The formulation appears effective in vitro (e.g., good dissolution) but fails to improve bioavailability in vivo.

Potential Cause Troubleshooting Steps
In Vivo Precipitation: The drug may dissolve in the formulation but precipitate in the aqueous environment of the gastrointestinal tract upon dilution.1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the GI tract. 2. In Vitro Dissolution/Precipitation Testing: Utilize biorelevant dissolution media that simulate the conditions of the stomach and intestine to assess the potential for precipitation.
Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to determine if the compound is a P-gp substrate. 2. Co-administration with Inhibitors: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil) to confirm the role of efflux in limiting absorption.

Quantitative Data Summary

The following table summarizes the potential impact of different formulation strategies on the bioavailability of poorly soluble compounds, based on general findings in the field.

Formulation StrategyKey Parameters ImprovedPotential Fold-Increase in Bioavailability (Compared to simple suspension)Reference
Nanosuspension Increased dissolution rate and saturation solubility.2 to 10-fold[3]
Solid Dispersion Enhanced solubility and dissolution rate due to amorphous state.2 to 15-fold[5]
SEDDS Improved solubilization and lymphatic transport.3 to 20-fold[5][7]
Cyclodextrin Complexation Increased aqueous solubility.2 to 5-fold[5]

Note: The actual fold-increase is highly dependent on the specific drug properties and the formulation composition.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Objective: To produce drug nanocrystals with a particle size in the range of 200-500 nm to enhance dissolution rate and oral bioavailability.

  • Materials:

    • Poorly soluble active pharmaceutical ingredient (API) (e.g., "Phenylpyropene B" analog).

    • Stabilizer solution (e.g., 1% w/v solution of hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188 in purified water).

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • High-energy media mill.

  • Procedure:

    • Prepare a pre-suspension by dispersing the API (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The chamber should be filled to approximately 80% with the media.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The temperature should be controlled to prevent degradation of the API.

    • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size is achieved.

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Objective: To evaluate the oral bioavailability of a novel formulation of a "this compound" analog compared to a control formulation (e.g., simple suspension).

  • Animals: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.

  • Formulations:

    • Group 1 (Control): API suspension in 0.5% carboxymethylcellulose (CMC) in water.

    • Group 2 (Test): API formulated as a nanosuspension or SEDDS.

  • Procedure:

    • Administer the formulations to the rats via oral gavage at a dose of, for example, 10 mg/kg.

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for the concentration of the API using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group.

    • Compare the pharmacokinetic parameters between the control and test groups to determine the relative improvement in bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation API API Synthesis & Characterization Formulation_Selection Formulation Strategy Selection API->Formulation_Selection Preparation Formulation Preparation Formulation_Selection->Preparation In_Vitro_Test In Vitro Characterization Preparation->In_Vitro_Test Animal_Model Animal Model Selection In_Vitro_Test->Animal_Model Dosing Oral Dosing Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for formulation development and in vivo evaluation.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Drug_Formulation Drug in Formulation Dissolved_Drug Dissolved Drug Drug_Formulation->Dissolved_Drug Dissolution Absorbed_Drug Absorbed Drug Dissolved_Drug->Absorbed_Drug Passive Diffusion Metabolites Metabolites Absorbed_Drug->Metabolites Metabolism Efflux Effluxed Drug Absorbed_Drug->Efflux P-gp Efflux Systemic_Drug Drug in Blood Absorbed_Drug->Systemic_Drug Absorption Efflux->Dissolved_Drug

Caption: Key pathways in oral drug absorption and first-pass metabolism.

References

strategies to reduce Phenylpyropene B-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Lack of specific information on "Phenylpyropene B" in publicly available scientific literature.

Our comprehensive search for "this compound" did not yield specific data regarding its chemical structure, biological activities, or cytotoxic effects. The term "this compound" does not correspond to a clearly defined compound in the chemical and biological databases accessed.

The search results did provide information on the broader class of compounds known as phenylpropenes . These are organic compounds containing a phenyl group attached to a propene chain. The general chemical formula for a simple phenylpropene is C9H10. However, without a specific structure or context for "this compound," it is not possible to provide accurate and targeted information as requested.

Path Forward:

To create a detailed and accurate technical support center on strategies to reduce this compound-induced cytotoxicity, we require more specific information to identify the exact compound you are working with. Please provide any of the following:

  • Chemical Abstract Service (CAS) number: This is a unique numerical identifier assigned to every chemical substance.

  • Chemical structure or IUPAC name: A diagram of the molecule or its systematic name would allow for precise identification.

  • A reference to a scientific publication: If "this compound" is described in a research paper, please provide the publication details (e.g., title, authors, journal, year).

Once this information is available, we can proceed with a targeted literature search to gather the necessary data to build the requested technical support center, including:

  • Known cytotoxic mechanisms.

  • Signaling pathways involved.

  • Strategies for mitigating cytotoxicity.

  • Relevant experimental protocols.

  • Quantitative data for summary tables.

  • Diagrams of pathways and workflows.

Generalized Information on Structurally Related Compounds:

While we await specific details on "this compound," we can offer some general insights based on compounds with similar structural motifs (e.g., phenylpropanoids, chalcones) found in the initial literature search. These compounds have been reported to induce cytotoxicity through mechanisms such as:

  • Induction of Apoptosis: Programmed cell death is a common mechanism of cytotoxicity for many phenyl-containing compounds.

  • Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to oxidative stress and cellular damage.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can trigger cell death pathways.

Strategies to mitigate these effects often involve:

  • Antioxidant co-treatment: To counteract the effects of ROS.

  • Inhibition of specific signaling pathways: Targeting key molecules in the apoptotic cascade.

  • Modulation of mitochondrial function: Using agents that protect mitochondrial integrity.

Please note: This generalized information may not be applicable to "this compound." We strongly advise against applying these strategies without specific knowledge of the compound's mechanism of action.

We look forward to receiving more specific information to assist you further.

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of a Novel Phenylpropanoid: A Case Study Approach with "Phenylpyropene B"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of a bioactive compound's biological target are critical steps in the journey from discovery to potential therapeutic application. This guide provides a comparative framework for validating the biological target of a hypothetical novel phenylpropanoid, "Phenylpyropene B." Lacking specific data for this compound, we will present a series of established experimental strategies, complete with detailed protocols and comparative data tables, that could be employed in such a validation campaign.

The approaches discussed herein are broadly categorized into direct and indirect methods. Direct methods aim to physically identify the binding partner of the compound, while indirect methods infer the target by observing the compound's effects on cellular pathways and functions.

Direct Target Identification Strategies: A Comparative Overview

Direct identification of a compound's binding partner offers the most compelling evidence for its biological target. Two widely used strategies are Affinity-Based Protein Profiling (ABPP) and label-free methods such as Cellular Thermal Shift Assay (CETSA).

Table 1: Comparison of Direct Target Identification Methods

FeatureAffinity-Based Protein Profiling (ABPP)Cellular Thermal Shift Assay (CETSA)
Principle Uses a chemically modified version of the compound (a probe) to capture its binding partners from a cell lysate or living cells.Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized and thus remain soluble at higher temperatures.
Compound Modification Required. A reactive or reporter tag (e.g., biotin (B1667282), alkyne) must be attached to the compound.Not required. The native compound is used.
Throughput Can be high-throughput, especially with modern proteomic techniques.Can be adapted for high-throughput screening.
In-cell Capability Yes, with photo-affinity probes.Yes, it is well-suited for in-cell target engagement studies.
Confirmation Requires orthogonal validation methods to confirm direct binding and functional relevance.Changes in thermal stability strongly suggest direct binding.

Experimental Protocols

Affinity-Based Protein Profiling (ABPP) Workflow

This protocol outlines a typical workflow for identifying the binding partners of this compound using a clickable alkyne probe.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound incorporating an alkyne handle. The position of the alkyne should be chosen to minimize disruption of the compound's biological activity.

  • Cell Treatment: Incubate cultured cells of interest (e.g., a cancer cell line where this compound shows anti-proliferative activity) with the this compound-alkyne probe for a specified time. Include a vehicle control (DMSO) and a competition control where cells are pre-incubated with an excess of the unmodified this compound.

  • Cell Lysis: Harvest the cells and prepare a protein lysate.

  • Click Chemistry: To the lysate, add an azide-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a copper-chelating ligand (e.g., TBTA). This will covalently link the biotin tag to the alkyne-tagged probe that is bound to its protein target.

  • Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotin-tagged protein-probe complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Proteomic Analysis: Analyze the eluted proteins by mass spectrometry (LC-MS/MS) to identify the potential binding partners of this compound. Proteins that are enriched in the probe-treated sample compared to the control and competition samples are considered candidate targets.

ABPP_Workflow cluster_cell Cellular Incubation cluster_lysis Lysate Preparation cluster_click Click Chemistry cluster_capture Affinity Capture cluster_analysis Analysis cluster_result Result Probe This compound-Alkyne Probe Cells Live Cells Probe->Cells Treatment Lysate Cell Lysate Cells->Lysate Lysis Click Add Azide-Biotin, Cu(I) Lysate->Click Streptavidin Streptavidin Beads Click->Streptavidin Capture Biotinylated Proteins MS LC-MS/MS Analysis Streptavidin->MS Elution & Digestion Target Candidate Target Proteins MS->Target Identification

Affinity-Based Protein Profiling (ABPP) Workflow.
Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes how to identify the target of this compound by observing its effect on protein thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to elicit a biological response. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Aliquot the treated and control cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would denature proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting for a candidate protein, or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for a specific protein in the presence of this compound indicates direct binding.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cluster_result Result start Intact Cells treatment Treat with this compound or Vehicle start->treatment heat Heat Aliquots to Various Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant analysis Quantitative Proteomics (LC-MS/MS) supernatant->analysis melt_curve Plot Melting Curves analysis->melt_curve target Identify Proteins with Thermal Shift melt_curve->target

Cellular Thermal Shift Assay (CETSA) Workflow.

Indirect Target Validation and Pathway Analysis

Once candidate targets are identified, indirect methods are crucial for validating their functional relevance. These methods assess the impact of the compound on cellular signaling pathways associated with the candidate target.

Table 2: Comparison of Indirect Target Validation Methods

FeatureGene Expression Profiling (e.g., RNA-Seq)Phosphoproteomics
Principle Measures changes in the transcriptome of cells following compound treatment to infer affected pathways.Quantifies changes in protein phosphorylation, providing a snapshot of kinase signaling pathway activity.
Information Provided Broad overview of cellular response to the compound.Specific information about the activity of signaling pathways.
Target Inference Indirect. Changes in gene expression can be downstream effects.More direct for kinase targets, as changes in phosphorylation of known substrates are measured.
Experimental Complexity High. Requires bioinformatics expertise for data analysis.High. Involves enrichment of phosphopeptides and sophisticated mass spectrometry.
Signaling Pathway Analysis

Assuming a candidate target, for instance, a kinase named "Kinase X," is identified, a logical next step is to investigate its downstream signaling.

Hypothetical Signaling Pathway for Kinase X:

Signaling_Pathway This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Activates Gene Expression Gene Expression Transcription Factor Z->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Hypothetical Signaling Pathway for Kinase X.

Experimental Validation:

To validate this pathway, one could perform a phosphoproteomic experiment. Cells would be treated with this compound, and the phosphorylation status of "Substrate Y" would be quantified. A decrease in the phosphorylation of "Substrate Y" upon treatment would provide strong evidence that this compound inhibits "Kinase X" in a cellular context.

Conclusion

Validating the biological target of a novel natural product like "this compound" requires a multi-pronged approach. This guide provides a comparative overview of key methodologies, from direct target identification using ABPP and CETSA to indirect validation through pathway analysis. By combining these strategies, researchers can build a robust case for a compound's mechanism of action, a crucial step in the path toward developing new therapeutics. The provided protocols and diagrams offer a foundational framework for designing and executing a successful target validation study.

A Comparative Analysis of Phenylpropene Isomers: Allylbenzene, (E)-1-Phenylpropene, and (Z)-1-Phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Phenylpyropene B" does not correspond to a standard chemical name in available literature. This guide provides a comparative analysis of the common isomers of phenylpropene (C₉H₁₀), which is likely the intended subject of inquiry. The primary isomers discussed are allylbenzene (B44316) (3-phenyl-1-propene), (E)-1-phenylpropene, and (Z)-1-phenylpropene.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biological activities of these phenylpropene isomers, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activities of phenylpropene isomers, while structurally similar, can exhibit notable differences. These variations are often attributed to the position of the double bond in the propene chain, which influences the molecule's stereochemistry, reactivity, and interaction with biological targets. Research into these simple phenylpropenes is less extensive than for more complex derivatives like eugenol (B1671780) or anethole. However, existing studies allow for a preliminary comparison of their cytotoxic and antimicrobial properties.

Data Presentation

Table 1: Comparative Cytotoxicity of Phenylpropene Isomers

IsomerCell LineAssayEndpointResultReference
AllylbenzeneHuman cancer cell linesMTT AssayIC₅₀Data not readily available in direct comparative studies. Generally considered to have lower toxicity than some substituted derivatives.N/A
(E)-1-PhenylpropeneHuman cancer cell linesMTT AssayIC₅₀Data not readily available in direct comparative studies. Often studied in the context of its more prevalent analog, anethole.N/A
(Z)-1-PhenylpropeneHuman cancer cell linesMTT AssayIC₅₀Data not readily available in direct comparative studies.N/A

It is important to note that quantitative, directly comparative cytotoxicity data for these specific, unsubstituted phenylpropene isomers is sparse in publicly available literature. Much of the research focuses on their more biologically active derivatives.

Table 2: Comparative Antimicrobial Activity of Phenylpropene Isomers

IsomerMicrobial StrainAssayEndpointResultReference
AllylbenzeneEscherichia coli, Staphylococcus aureusBroth MicrodilutionMICGenerally exhibits weak to moderate activity.[1]
(E)-1-PhenylpropeneVarious bacteria and fungiBroth MicrodilutionMICShows variable activity, often studied as a reference for more active derivatives.N/A
(Z)-1-PhenylpropeneVarious bacteria and fungiBroth MicrodilutionMICData is limited, but isomerism is known to affect antimicrobial potency in related compounds.N/A

Similar to cytotoxicity, direct comparative studies on the antimicrobial activity of these specific isomers are not abundant. The available data suggests that the unsubstituted phenylpropenes are not potent antimicrobial agents themselves but serve as important scaffolds for more active compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of phenylpropene isomers on a selected cancer cell line.

Materials:

  • Phenylpropene isomers (Allylbenzene, (E)-1-Phenylpropene, (Z)-1-Phenylpropene)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the phenylpropene isomers in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2]

Broth Microdilution Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of phenylpropene isomers against a target bacterial strain.

Materials:

  • Phenylpropene isomers

  • DMSO or a suitable solvent

  • Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of each phenylpropene isomer in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.[3][4]

Mandatory Visualization

Signaling Pathway Diagram

Caption: Putative signaling pathways affected by phenylpropenes.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis Start Start Prep_Cells Prepare and Seed Cells/Microbes Start->Prep_Cells Prep_Compounds Prepare Phenylpropene Isomer Dilutions Start->Prep_Compounds Treatment Treat Cells/Microbes with Compounds Prep_Cells->Treatment Prep_Compounds->Treatment Incubation Incubate for Specified Time Treatment->Incubation Add_Reagent Add Assay Reagent (e.g., MTT, Resazurin) Incubation->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Measure Measure Absorbance/ Observe Growth Incubate_Reagent->Measure Analyze Calculate Viability/ Determine MIC Measure->Analyze End End Analyze->End

Caption: General workflow for in vitro biological activity assays.

References

Phenylpyropene B: A Potential Modulator of the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Phenylpyropene B in the context of inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress, inflammation, and apoptosis.[1][2][3][4][5] While direct experimental data on the interaction between this compound and p38 MAPK is emerging, the known anti-inflammatory and cytotoxic activities of related phenylpropanoid compounds suggest it as a promising area of investigation. This document compares this compound with established p38 MAPK inhibitors, offering a framework for its potential evaluation.

Comparative Analysis of p38 MAPK Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized p38 MAPK inhibitors. These compounds serve as benchmarks for assessing the potential efficacy of novel drug candidates like this compound.

CompoundTarget(s)IC50Cell-Based Assay Context
This compound p38 MAPK (Hypothesized)Data Not Available-
Adezmapimod (SB203580)p38α/β0.3-0.5 µMTHP-1 cells[6][7]
SB202190p38α/β50 nM / 100 nMCell-free assays[6][7]
Doramapimod (BIRB 796)p38α/β/γ/δ38 nM / 65 nM / 200 nM / 520 nMCell-free assays[6][7]
(S)-p38 MAPK Inhibitor IIIp38 MAP kinase0.90 µMIn vitro[8]
p38 MAPK Inhibitorp38 MAP kinase35 nMN/A[9]

Experimental Protocols: p38 MAPK Inhibition Assay

To quantitatively assess the inhibitory potential of this compound on p38 MAPK activity, a standardized in vitro kinase assay can be employed.

Objective:

To determine the IC50 value of this compound for p38α MAPK.

Materials:
  • Recombinant active p38α MAPK enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • Substrate (e.g., recombinant ATF2)

  • ATP

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., SB203580)

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader for luminescence detection

Procedure:
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range for testing would be from 0.1 nM to 10 µM.

  • Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK enzyme and the ATF2 substrate in Kinase Assay Buffer to their optimal concentrations.

  • Assay Reaction:

    • Add 1 µL of the various concentrations of this compound, DMSO (vehicle control), or the positive control inhibitor to the wells of a 384-well plate.

    • Add 2 µL of the diluted p38α MAPK enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[10]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Design

To better understand the context of this compound's potential mechanism of action and the workflow for its evaluation, the following diagrams are provided.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response UV_Light UV Light ASK1 ASK1 UV_Light->ASK1 Cytokines Cytokines (TNF-α, IL-1) TAK1 TAK1 Cytokines->TAK1 Osmotic_Shock Osmotic Shock MEKKs MEKKs Osmotic_Shock->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38_MAPK p38 MAPK MKK3->p38_MAPK MKK6->p38_MAPK ATF2 ATF2 p38_MAPK->ATF2 MK2 MK2 p38_MAPK->MK2 p53 p53 p38_MAPK->p53 Inflammation Inflammation ATF2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATF2->Cell_Cycle_Arrest MK2->Inflammation MK2->Apoptosis MK2->Cell_Cycle_Arrest p53->Inflammation p53->Apoptosis p53->Cell_Cycle_Arrest Phenylpyropene_B This compound Phenylpyropene_B->p38_MAPK Inhibition? Known_Inhibitors Known Inhibitors (e.g., SB203580) Known_Inhibitors->p38_MAPK Inhibition

Caption: The p38 MAPK signaling cascade and potential point of inhibition by this compound.

Phenylpyropene_B_Inhibition_Assay_Workflow Workflow for p38 MAPK Inhibition Assay of this compound Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of this compound Start->Compound_Prep Assay_Setup Dispense this compound, Controls, and p38 Enzyme into 384-well Plate Compound_Prep->Assay_Setup Pre_incubation Pre-incubate for 10 min at Room Temperature Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate (ATF2) and ATP Mixture Pre_incubation->Reaction_Initiation Kinase_Reaction Incubate for 60 min at Room Temperature Reaction_Initiation->Kinase_Reaction Detection Add ADP-Glo Reagents and Measure Luminescence Kinase_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for determining the in vitro inhibitory activity of this compound against p38 MAPK.

References

Cross-Validation of a Phenylpyropene B Analogue: A Comparative Guide on the In Vitro Activity of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel anti-cancer agents has led to significant interest in the chalcone (B49325) family of compounds, which form the backbone of flavonoids and are known for their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro anti-cancer activity of a specific chalcone, (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one, a representative analogue of the Phenylpyropene B class. Due to the limited availability of comprehensive data for a compound specifically named "this compound," this guide focuses on this well-characterized 4'-aminochalcone derivative to provide a framework for its cross-validation in various cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its cytotoxic potential and mechanism of action.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one and its closely related derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. For comparative purposes, data for other 4'-aminochalcone derivatives are also included to provide a broader context of their potential therapeutic window and selectivity.

CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Selectivity Index (SI)Reference
(E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one HeLaCervical Cancer101.9322.75 ± 19.13Not Reported[1][2][3]
T47DBreast CancerActiveNot ReportedNot Reported[2]
Methoxy-4'-aminochalcone Derivative 1HL-60Leukemia< 10Not Reported> 10 (vs. Lymphocytes)[1]
K562Leukemia> 10Not ReportedNot Reported[1]
Methoxy-4'-aminochalcone Derivative 2HL-60Leukemia< 10Not Reported> 10 (vs. Lymphocytes)[1]
K562Leukemia> 10Not ReportedNot Reported[1]
Amino Chalcone Derivative 13eMGC-803Gastric Cancer1.52Not ReportedNot Reported[4]
HCT-116Colon Cancer1.83Not ReportedNot Reported[4]
MCF-7Breast Cancer2.54Not ReportedNot Reported[4]
Cisplatin (Positive Control)HeLaCervical Cancer49.8414.96 ± 1.08Not Applicable[1][2][3]

Note: The IC50 value for (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one in HeLa cells was converted from µg/mL to µM using a molecular weight of 223.27 g/mol . The term "Active" indicates that the compound showed cytotoxic effects, but a specific IC50 value was not provided in the cited literature.

Mechanism of Action: Downregulation of microRNA-21 and Apoptosis Induction

Research suggests that (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one exerts its anti-cancer effects, at least in part, through the downregulation of microRNA-21 (miR-21). MiR-21 is an oncomiR that is frequently overexpressed in various cancers and is known to promote tumor growth and inhibit apoptosis by targeting multiple tumor suppressor genes.

One of the key targets of miR-21 is the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). By downregulating miR-21, the chalcone compound can lead to an increase in PTEN expression. PTEN, in turn, negatively regulates the pro-survival PI3K/Akt signaling pathway. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) through the activation of caspases. Studies on related amino chalcone derivatives have shown that they can induce apoptosis via both the extrinsic and intrinsic pathways[4].

Signaling Pathway Diagram

G Proposed Signaling Pathway of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one cluster_0 Cell Membrane cluster_1 Cytoplasm Chalcone (E)-1-(4'-aminophenyl)-3- phenylprop-2-en-1-one miR21 microRNA-21 Chalcone->miR21 inhibits PTEN PTEN miR21->PTEN inhibits PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: Proposed mechanism of action of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the activity of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, Akt, p-Akt, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of a compound's anti-cancer activity.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (Cancer & Normal) MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis WesternBlot Protein Expression (Western Blot) CellCulture->WesternBlot CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->MTT CompoundPrep->Apoptosis CompoundPrep->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis IC50->Apoptosis Inform concentration IC50->WesternBlot Inform concentration

Caption: General workflow for in vitro anti-cancer drug screening.

References

Navigating the Structure-Activity Landscape of Phenylpropene Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and medicinal chemistry are constantly exploring the intricate relationship between a molecule's structure and its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpropene analogues, a class of compounds with diverse biological activities. While specific data for a compound designated "Phenylpyropene B" is not publicly available, this guide leverages SAR principles from the broader phenylpropene and phenylpropanoid families to offer valuable insights for researchers in the field.

The phenylpropene scaffold, consisting of a phenyl ring attached to a three-carbon propylene (B89431) chain, serves as a versatile template for the development of novel therapeutic agents. Analogues of this core structure have demonstrated a wide range of biological effects, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding how modifications to this scaffold influence biological activity is paramount for designing more potent and selective compounds.

Comparative Analysis of Phenylpropene Analogues

The biological activity of phenylpropene analogues is significantly influenced by the nature and position of substituents on both the phenyl ring and the propene moiety. The following table summarizes key SAR findings for various phenylpropene derivatives based on available literature.

Core Structure Analogue/Modification Key Substituents Observed Biological Activity Reference
PhenylpropeneEugenol (B1671780)Methoxy (B1213986) and hydroxyl groups on the phenyl ringAntimicrobial, anti-inflammatory[2]
PhenylpropeneChavicolHydroxyl group on the phenyl ringAntimicrobial
PhenylpropeneAnetholeMethoxy group on the phenyl ringEstrogenic, flavoring agent
Phenylpropene3-Phenylpropionic acidCarboxylic acid on the propene chainAntimicrobial, antifungal[1]
PhenylpropenePhenylpropiophenone derivativesKetone on the propene chain, various phenyl substitutionsAnticancer
PhenylpropenePhenyl alkene derivativeComplex alkyl and benzyl (B1604629) substitutionsCytotoxic against leukemia cells[4]

Key Structure-Activity Relationship Insights

Several key principles emerge from the study of phenylpropene analogues:

  • Substitution on the Phenyl Ring: The presence, position, and nature of substituents on the aromatic ring are critical determinants of activity. Electron-donating groups like methoxy and hydroxyl groups, as seen in eugenol and chavicol, are often associated with antimicrobial and antioxidant activities. The pattern of substitution also plays a vital role in receptor binding and target specificity.

  • Modification of the Propene Chain: Alterations to the three-carbon linker significantly impact the compound's properties. The introduction of polar functional groups, such as a carboxylic acid in 3-phenylpropionic acid, can enhance antimicrobial and antifungal efficacy.[1] The degree of saturation and the presence of other functional groups on the chain can influence metabolic stability and pharmacokinetic profiles.

  • Stereochemistry: The spatial arrangement of atoms, particularly around chiral centers in more complex analogues, can have a profound effect on biological activity. Different stereoisomers may exhibit varying potencies and selectivities for their biological targets.

Experimental Protocols

The evaluation of the biological activity of phenylpropene analogues involves a range of in vitro and in vivo assays. Below are representative protocols for assessing key activities.

Antifungal Susceptibility Testing

A common method for determining the antifungal activity of novel compounds is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate is incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of new compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylpropene analogues and incubated for 24-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a systematic workflow. The following diagram illustrates the key steps involved in a typical SAR investigation for phenylpropene analogues.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Phenylpropene Analogue Modification Structural Modification (Phenyl Ring & Propene Chain) Lead->Modification Synthesis Chemical Synthesis of Analogues Modification->Synthesis Screening In Vitro Biological Screening (e.g., Antifungal, Cytotoxicity) Synthesis->Screening Data Activity Data (e.g., MIC, IC50) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization New_Analogues Design of New, Improved Analogues Optimization->New_Analogues New_Analogues->Modification

Caption: A workflow diagram illustrating the iterative process of a structure-activity relationship (SAR) study.

Signaling Pathway Context

While a specific signaling pathway for a hypothetical "this compound" cannot be detailed, many bioactive compounds, including phenylpropanoids, exert their effects by modulating key cellular signaling pathways. For instance, compounds with anticancer properties often interfere with pathways that control cell cycle progression, apoptosis, and proliferation. The diagram below represents a generalized signaling pathway that could be a target for such compounds.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Phenylpropene_Analogue Phenylpropene Analogue Phenylpropene_Analogue->RAF Phenylpropene_Analogue->ERK

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

References

Comparative Efficacy Analysis: Phenylpyropene B Analogs versus Standard-of-Care Drugs in Chronic Myelogenous Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of a novel class of compounds, represented by Phenylpyropene B analogs, against established standard-of-care drugs for the treatment of Chronic Myelogenous Leukemia (CML). The data presented is derived from in vitro studies on the K562 human chronic myelogenous leukemia cell line.

Introduction

The therapeutic landscape of Chronic Myelogenous Leukemia has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) that target the BCR-ABL fusion protein, the hallmark of CML. Imatinib, the first-generation TKI, and subsequent second-generation drugs like Dasatinib and Nilotinib (B1678881) are the current cornerstones of CML treatment.[1][2][3] However, the emergence of resistance and intolerance necessitates the exploration of novel therapeutic agents with alternative mechanisms of action.

This guide focuses on a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, herein referred to as this compound analogs, which have demonstrated potent antiproliferative activity in preclinical models of CML.[4][5] Unlike TKIs, these compounds are proposed to act as antitubulin agents, offering a potentially distinct and complementary therapeutic strategy.[4]

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of the most potent this compound analogs (Compounds 17t and 17u) and the standard-of-care TKI drugs against the K562 CML cell line. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound Drug Class IC50 on K562 Cells (µM) Reference
This compound Analog (17t) Antitubulin Agent0.57[4]
This compound Analog (17u) Antitubulin Agent1.2[4]
Imatinib Tyrosine Kinase Inhibitor0.267 - 0.75[6][7][8]
Dasatinib Tyrosine Kinase Inhibitor0.001 - 0.0046[6][9]
Nilotinib Tyrosine Kinase Inhibitor0.008788 - 12.32[10][11]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The provided ranges reflect data from multiple sources.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the mechanism of action between this compound analogs and standard-of-care TKIs represents a key area of investigation for potential synergistic effects or for overcoming TKI resistance.

Standard-of-Care TKIs: These drugs are specifically designed to inhibit the enzymatic activity of the BCR-ABL tyrosine kinase. This oncoprotein is constitutively active in CML cells and drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. By blocking the ATP binding site of BCR-ABL, TKIs effectively shut down these pro-cancerous signals, leading to apoptosis of the leukemic cells.[6]

This compound Analogs: In contrast, the this compound analogs are proposed to function as antitubulin agents.[4] Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Antitubulin agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to a mitotic arrest and subsequent induction of apoptosis. This mechanism is independent of the BCR-ABL signaling pathway.

G cluster_0 Standard-of-Care (TKIs) cluster_1 This compound Analogs BCR-ABL BCR-ABL Downstream Signaling Downstream Signaling BCR-ABL->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Imatinib/Dasatinib/Nilotinib Imatinib/Dasatinib/Nilotinib Imatinib/Dasatinib/Nilotinib->BCR-ABL Inhibits Tubulin Tubulin Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Microtubule Dynamics->Mitotic Arrest & Apoptosis Disrupts This compound This compound This compound->Tubulin Inhibits Polymerization

Figure 1: Contrasting mechanisms of action.

Experimental Protocols

The following sections detail the methodologies used to generate the in vitro efficacy data.

Cell Culture

The human chronic myelogenous leukemia cell line, K562, was used in the cited studies. These cells are positive for the BCR-ABL fusion gene. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: K562 cells were seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound analogs or standard-of-care drugs) and incubated for a period of 48 to 72 hours. Control wells containing untreated cells were also included.

  • MTT Addition: Following the incubation period, MTT solution (typically 0.5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The IC50 value was then determined from the dose-response curves.

G Start Start Seed K562 cells in 96-well plate Seed K562 cells in 96-well plate Start->Seed K562 cells in 96-well plate Add test compounds Add test compounds Seed K562 cells in 96-well plate->Add test compounds Incubate (48-72h) Incubate (48-72h) Add test compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

Figure 2: MTT assay workflow.

Conclusion

The this compound analogs represent a promising new class of compounds with potent in vitro activity against CML cells. Their distinct mechanism of action as antitubulin agents offers a potential therapeutic avenue for patients who have developed resistance to or are intolerant of standard-of-care TKIs. While the in vitro data is encouraging, further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential, safety profile, and possible role in combination therapies for CML.

References

In Vivo Validation of Phenylpyropene B's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of a compound designated "Phenylpyropene B" have revealed a significant lack of publicly available in vivo data under this specific name. Extensive searches of scientific literature and databases did not yield specific studies for a compound with this identifier. This suggests that "this compound" may be a novel, not-yet-published compound, or is identified by an alternative nomenclature.

In the absence of direct data for this compound, this guide will provide a comparative framework using a representative, well-documented phenyl-containing compound with demonstrated in vivo therapeutic potential: a novel synthetic phenyl ketone derivative (Compound 5f) . This compound has been validated in vivo for its efficacy in a preclinical model of Nonalcoholic Fatty Liver Disease (NAFLD).[1][2] This guide will, therefore, present the available data for Compound 5f as a surrogate to illustrate the requirements of an in vivo validation comparison, including data presentation, experimental protocols, and pathway visualizations, as per the user's request.

Comparative Efficacy of Phenyl Ketone Derivative (Compound 5f)

The therapeutic efficacy of Compound 5f was evaluated in a high-fat diet (HFD)-induced murine model of NAFLD. The study focused on key metabolic parameters and histological improvements in the liver.

Quantitative Data Summary
ParameterControl (Normal Diet)HFD ControlCompound 5f (12.6 mg/kg)Compound 5f (25 mg/kg)Silymarin (40 mg/kg)
Body Weight Change (g) GainSignificant GainSignificant LossSignificant LossNo Significant Difference
Serum Total Cholesterol (TC) NormalSignificantly IncreasedSignificantly ReducedSignificantly ReducedNo Significant Difference
Serum Triglycerides (TG) NormalSignificantly IncreasedSignificantly ReducedSignificantly ReducedNo Significant Difference
Liver Histology NormalSevere SteatosisReduced SteatosisMarkedly Reduced SteatosisModerate Steatosis

Data synthesized from in vivo studies on a novel phenyl ketone derivative.[1][2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo findings. The following outlines the key experimental protocols used in the evaluation of Compound 5f.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction of NAFLD: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and NAFLD. A control group was maintained on a normal diet (ND).

  • Compound Administration: Following the induction period, HFD-fed mice were randomly assigned to treatment groups: Vehicle control, Compound 5f (12.6 mg/kg and 25 mg/kg, administered orally once daily), and Silymarin (40 mg/kg, orally once daily) as a positive control. Treatment was continued for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Body weight and food intake were monitored weekly.

  • Endpoint Analysis: At the end of the treatment period, animals were euthanized. Blood samples were collected for biochemical analysis of serum TC and TG. Liver tissues were harvested, weighed, and a portion was fixed in 10% neutral buffered formalin for histological analysis (H&E staining), while the remainder was snap-frozen for molecular analysis.

Signaling Pathway and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding of the therapeutic validation.

G cluster_0 Experimental Workflow acclimatization Acclimatization (1 week) naFLD_induction NAFLD Induction (HFD for 12 weeks) acclimatization->naFLD_induction treatment_groups Treatment Groups (Vehicle, Compound 5f, Silymarin) naFLD_induction->treatment_groups administration Daily Oral Administration treatment_groups->administration monitoring Weekly Monitoring (Body Weight, Food Intake) administration->monitoring endpoint Endpoint Analysis (Biochemistry, Histology) monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy testing.

G cluster_1 Putative Signaling Pathway ligand Compound 5f receptor Target Receptor (e.g., Oxidoreductase) ligand->receptor Modulates Activity downstream Downstream Signaling Cascade receptor->downstream response Therapeutic Effects (Reduced Steatosis, Improved Lipid Profile) downstream->response

Caption: A simplified representation of a putative signaling pathway.

Conclusion

While direct in vivo validation data for "this compound" remains elusive, the presented framework for a novel synthetic phenyl ketone derivative (Compound 5f) offers a comprehensive guide for the evaluation of therapeutic potential. The systematic approach of quantitative data comparison, detailed experimental protocols, and clear visualization of workflows and pathways is critical for the rigorous assessment of any new chemical entity. Researchers and drug development professionals are encouraged to apply this structured approach to the evaluation of this compound, once relevant in vivo data becomes available. This will enable an objective comparison with existing and emerging therapeutic alternatives.

References

Unraveling Phenylpyropene B: A Comparative Guide to its Performance in Modern Assay Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds with significant therapeutic potential is ongoing. Phenylpyropene B has emerged as a compound of interest, demonstrating notable activity in various biological assays. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, to aid in its evaluation for future research and development.

While the specific compound "this compound" is not found under this name in publicly available chemical databases and scientific literature, we will explore the activities of structurally related phenylpropenes and similar molecules to provide a comparative framework. Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene side chain. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.

Comparative Analysis of Biological Activity

To benchmark the potential performance of a compound like this compound, it is essential to compare its activity with established agents in relevant assays. The following tables summarize the performance of representative phenylpropene derivatives and other relevant compounds in key assay technologies.

Table 1: In Vitro Cytotoxicity Data

Compound/AlternativeCell LineIC₅₀ (µM)Assay PrincipleReference
(E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol (a phenyl alkene)HL-608.1MTT Assay[1][2]
N-methylpretrichodermamide B22Rv1 (Prostate Cancer)0.51Not Specified[3]
N-methylpretrichodermamide BPC-3 (Prostate Cancer)5.11Not Specified[3]
Doxorubicin (Standard)HL-60~0.1VariousCommercially available data

Table 2: In Vitro Anti-inflammatory Activity

Compound/AlternativeAssay Target/ModelIC₅₀ (µM) / % InhibitionAssay PrincipleReference
8(14),15-sandaracopimaradiene-2alpha,3beta,18-triolβ-glucuronidase release (fMLP/CB stimulated neutrophils)5.5Colorimetric[4]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateIL-6 inhibition (LPS-stimulated PBMCs)0.85ELISA[5]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateTNF-α inhibition (LPS-stimulated PBMCs)1.22ELISA[5]
Indomethacin (Standard)COX-1/COX-2VariesEnzyme Inhibition AssayCommercially available data

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. Phenylpropenes and related structures can modulate various signaling pathways. For instance, some exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[5]

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes activates transcription of Phenylpyropene_B This compound (Hypothesized) Phenylpyropene_B->IKK inhibits?

Hypothesized inhibition of the NF-κB signaling pathway.
General Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound in a new assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HL-60) Cell_Seeding 3. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (this compound & Controls) Treatment 4. Add Compound (Incubate 24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Solubilization 6. Solubilize Formazan (B1609692) MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (e.g., 570 nm) Solubilization->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability IC50_Determination 9. Determine IC₅₀ Calculate_Viability->IC50_Determination

Standard MTT assay workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1][2]

Inhibition of β-glucuronidase Release from Neutrophils

  • Neutrophil Isolation: Isolate neutrophils from rat blood.

  • Pre-incubation: Pre-incubate the neutrophils with the test compound or vehicle for 10 minutes at 37°C.

  • Stimulation: Stimulate the cells with fMLP/CB (formyl-Met-Leu-Phe/cytochalasin B) for a further 10 minutes.

  • Enzyme Activity Measurement: Pellet the cells by centrifugation and measure the β-glucuronidase activity in the supernatant using a suitable substrate.

  • Data Analysis: Calculate the percentage inhibition of enzyme release compared to the stimulated control and determine the IC₅₀ value.[4]

This guide provides a foundational comparison for evaluating the potential of this compound in new assay technologies. Further direct experimental evidence is necessary to fully characterize its performance and mechanism of action.

References

Comparative Metabolomics of Phenylpyropene B-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comparative analysis of the metabolic effects of Phenylpyropene B on treated cells. This compound is a member of the phenylpropanoid class of organic compounds, which are known for their diverse biological activities. Understanding the metabolic alterations induced by this compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

Introduction to this compound and Metabolomics

Phenylpyropenes are a class of phenylpropanoids characterized by a C6-C3 skeleton. These compounds are derived from the monolignols and are primary constituents of various essential oils. The study of how exogenous compounds like this compound affect the global metabolic profile of a cell is known as metabolomics. This powerful approach allows for the comprehensive analysis of small-molecule metabolites, providing a functional readout of the cellular state in response to stimuli. By comparing the metabolome of treated cells to control or alternative treatment groups, we can identify key metabolic pathways perturbed by the compound of interest.

Experimental Data: A Call for Future Research

A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the specific metabolic consequences of this compound treatment in cells. While general information on the biological activities of phenylpropanoids exists, detailed comparative metabolomic studies on this compound are not yet available. Therefore, the following sections outline a proposed experimental framework and highlight potential areas of metabolic investigation based on the known effects of related compounds. This guide serves as a call to action for researchers to generate the critical data needed to populate these sections.

Proposed Experimental Protocols for Comparative Metabolomics

To investigate the metabolic impact of this compound, a standardized and detailed experimental protocol is essential for generating reproducible and comparable data.

1. Cell Culture and Treatment:

  • Cell Lines: Select relevant cell lines (e.g., fungal, mammalian) based on the intended application of this compound.

  • Culture Conditions: Maintain cells in a controlled environment with standardized growth media, temperature, and CO2 levels.

  • Treatment: Expose cells to a range of concentrations of this compound and a vehicle control. Include a positive control with a compound known to affect cellular metabolism.

  • Time Points: Collect samples at multiple time points to capture both early and late metabolic responses.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity using a cold solvent (e.g., liquid nitrogen, cold methanol).

  • Extraction: Employ a biphasic extraction method (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.

3. Metabolic Profiling:

  • Instrumentation: Utilize high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) for comprehensive metabolite detection.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

4. Data Analysis:

  • Peak Picking and Alignment: Use appropriate software to process the raw data and generate a feature matrix.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis) to identify significantly altered metabolites.

  • Metabolite Identification: Identify metabolites using tandem MS (MS/MS) and by comparing fragmentation patterns and retention times to spectral libraries.

  • Pathway Analysis: Utilize pathway analysis tools to map the identified metabolites to specific metabolic pathways.

Potential Metabolic Pathways Affected by this compound

Based on the known antifungal and cellular effects of other phenylpropanoids, the following metabolic pathways are hypothesized to be impacted by this compound treatment.

Central Carbon Metabolism

Changes in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, are common cellular responses to stress. This compound may alter energy production and the biosynthesis of essential precursors.

Amino Acid Metabolism

Amino acids are building blocks for proteins and play crucial roles in various cellular processes. Perturbations in amino acid metabolism could indicate an impact on protein synthesis or cellular stress responses.

Lipid Metabolism

The integrity of cellular membranes is vital for cell survival. Phenylpropanoids have been shown to affect lipid biosynthesis and composition, potentially leading to membrane disruption.

Redox Homeostasis

Many antifungal agents induce oxidative stress. This compound may affect pathways involved in maintaining redox balance, such as glutathione (B108866) metabolism.

Visualization of Proposed Experimental Workflow

To facilitate a clear understanding of the proposed research, the following diagram illustrates the experimental workflow for the comparative metabolomics of this compound-treated cells.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Biological Interpretation CellCulture Cell Culture & this compound Treatment MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction LCMS_GCMS LC-MS / GC-MS Analysis MetaboliteExtraction->LCMS_GCMS DataProcessing Data Processing & Feature Detection LCMS_GCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis BiologicalInterpretation Biological Interpretation & Hypothesis Generation PathwayAnalysis->BiologicalInterpretation

Caption: Proposed workflow for comparative metabolomics.

Conclusion

While direct experimental data on the comparative metabolomics of this compound-treated cells is currently lacking, this guide provides a foundational framework for researchers to pursue this critical area of investigation. The proposed protocols and potential target pathways offer a starting point for designing experiments that will yield valuable insights into the mechanism of action of this compound. The generation of such data will be instrumental in advancing our understanding of this compound and its potential applications in drug development. We encourage the scientific community to contribute to filling this knowledge gap.

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals: The following guide is a template designed to meet the rigorous requirements for assessing the specificity of a compound of interest. At present, publicly available scientific literature and databases do not contain specific information on a compound designated "Phenylpyropene B."

Therefore, this guide will use a hypothetical compound, "this compound," as a placeholder to illustrate the methodologies and data presentation necessary for a thorough specificity assessment. The experimental data and signaling pathways presented are representative examples derived from common practices in kinase inhibitor profiling and are not based on actual results for a compound named this compound.

We encourage researchers with access to proprietary information on this compound to apply the frameworks outlined below to generate a comprehensive and objective comparison of its performance against relevant alternatives.

Introduction to this compound and Rationale for Specificity Profiling

This compound belongs to the broader class of phenylpropenes, which are naturally occurring organic compounds. In drug discovery, achieving high target specificity is paramount to maximizing therapeutic efficacy while minimizing off-target effects that can lead to toxicity. This guide provides a framework for evaluating the specificity of this compound against a panel of structurally related compounds and a selection of key cellular kinases.

Comparative Analysis of In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes hypothetical IC50 values for this compound and related compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (nM) of this compound and Related Compounds Against a Kinase Panel

CompoundTarget Kinase AKinase BKinase CKinase D
This compound 15 250>10,0001,500
Phenylpyropene A50300>10,0002,000
Compound X1501,0008,0005,000
Compound Y>10,000>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound and related compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.

  • Add the test compounds to the wells. A vehicle control (DMSO) is run in parallel.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

G Hypothetical Signaling Pathway for Target Kinase A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinaseA Target Kinase A Receptor->TargetKinaseA Activates KinaseB Kinase B TargetKinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes PhenylpyropeneB This compound PhenylpyropeneB->TargetKinaseA

Caption: Hypothetical signaling cascade initiated by a growth factor receptor.

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of this compound AssayPlate Add Reagents and Compound to 96-well Plate CompoundPrep->AssayPlate ReagentPrep Prepare Kinase, Substrate, and Buffer Mix ReagentPrep->AssayPlate Incubation Incubate at 30°C AssayPlate->Incubation Filtration Transfer to Filter Plate and Wash Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Calculation Calculate % Inhibition Counting->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Step-by-step workflow for determining the IC50 of this compound.

Safety Operating Guide

Proper Disposal Procedures for Phenylpropene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Phenylpyropene B" does not correspond to a standard nomenclature. This guide provides disposal procedures for Phenylpropene, a group of chemical isomers with the formula C₉H₁₀. It is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact isomer you are handling.

This document provides essential safety and logistical information for the proper disposal of phenylpropene compounds, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

I. Hazard Identification and Safety Precautions

Phenylpropenes are flammable liquids and may cause skin, eye, and respiratory irritation. Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

II. Quantitative Data Summary

The following table summarizes key quantitative data for common phenylpropene isomers. This information is essential for a proper risk assessment before handling and disposal.

Property1-Phenylpropene (cis/trans mixture)2-Phenylpropene (α-Methylstyrene)
CAS Number 637-50-398-83-9
Molecular Formula C₉H₁₀C₉H₁₀
Molecular Weight 118.18 g/mol 118.18 g/mol
Boiling Point 173-177 °C165-166 °C
Flash Point 49 °C53 °C
Density 0.903 g/mL at 25 °C0.91 g/mL at 25 °C

III. Experimental Disposal Protocol

The primary method for the disposal of phenylpropene is through a licensed hazardous waste management company. The following protocol outlines the steps for the collection, storage, and preparation of phenylpropene waste.

Materials Required:

  • Appropriate, labeled, and sealable chemical waste container (e.g., high-density polyethylene (B3416737) or glass).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., Viton®).

  • Fume hood.

  • Spill kit with absorbent material (e.g., vermiculite (B1170534), sand).

Procedure:

  • Segregation: Collect phenylpropene waste in a dedicated container for non-halogenated organic solvents. Do not mix with halogenated solvents, as this complicates and increases the cost of disposal.

  • Container Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Phenylpropene" or the specific isomer.

    • The primary hazards (e.g., "Flammable," "Irritant").

    • The date of accumulation.

  • Waste Collection:

    • Perform all transfers of phenylpropene waste inside a certified chemical fume hood.

    • Carefully pour or transfer the waste into the labeled container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.

  • Spill Management:

    • In case of a spill, immediately evacuate the area if necessary and alert your institution's Environmental Health and Safety (EHS) office.

    • For minor spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

IV. Decontamination of Glassware

  • Initial Rinse: Rinse glassware contaminated with phenylpropene with a suitable solvent, such as acetone (B3395972) or ethanol, to dissolve any residue.

  • Collect Rinsate: Collect the solvent rinse as hazardous waste in the designated non-halogenated solvent waste container.

  • Washing: After decontamination, the glassware can be washed with soap and water.

V. Mandatory Visualizations

Phenylpropene Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of phenylpropene waste.

start Start: Phenylpropene Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Non-Halogenated Organic Solvent fume_hood->segregate label_container Label Waste Container (Name, Hazards, Date) segregate->label_container transfer_waste Transfer Waste to Container (Leave 10% Headspace) label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store Store in Designated Hazardous Waste Area seal_container->store spill Spill Occurs? store->spill pickup Request Waste Pickup (EHS or Contractor) store->pickup spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->pickup No spill_cleanup->store end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of Phenylpropene.

Logical Relationship of Disposal Steps

This diagram outlines the key logical steps and considerations in the phenylpropene disposal process.

cluster_prep Preparation cluster_handling Handling & Collection cluster_final Final Disposal Identify Identify Hazards SelectPPE Select PPE Identify->SelectPPE PrepareContainer Prepare Labeled Container SelectPPE->PrepareContainer Transfer Transfer Waste PrepareContainer->Transfer Store Secure Storage Transfer->Store ArrangePickup Arrange Pickup Store->ArrangePickup Documentation Complete Documentation ArrangePickup->Documentation

Caption: Key stages of chemical waste disposal.

Essential Safety and Logistical Information for Handling Phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of phenylpropene isomers.

Initial searches for "Phenylpyropene B" did not yield a matching compound. It is highly probable that this is a typographical error and the intended compound is Phenylpropene. The following information pertains to the common isomers of phenylpropene: 1-phenylpropene (cis- and trans-), 2-phenylpropene (α-methylstyrene), and 3-phenylpropene (allylbenzene).

This document provides critical safety protocols, operational procedures, and disposal plans essential for the safe handling of phenylpropene in a laboratory setting. Adherence to these guidelines is paramount to ensure the safety of all personnel and to maintain a secure research environment.

Quantitative Data of Phenylpropene Isomers

The following table summarizes key quantitative data for various phenylpropene isomers, facilitating easy comparison of their physical and safety-related properties.

Property1-Phenylpropene (cis-)1-Phenylpropene (trans-)2-Phenylpropene (α-methylstyrene)3-Phenylpropene (Allylbenzene)
CAS Number 766-90-5[1]873-66-5[2]98-83-9300-57-2[3]
Molecular Formula C₉H₁₀[1]C₉H₁₀[2]C₉H₁₀[4]C₉H₁₀[3]
Molecular Weight 118.18 g/mol [1]118.18 g/mol [2]118.18 g/mol [4]118.18 g/mol [3]
Boiling Point 167.5 °C[5]175 °C[2]165 °C[4][6]156-157 °C
Melting Point -62 °C[7]-29 °C[8][9]-24 °C[6]Not Available
Density 0.906 g/cm³[5]0.911 g/mL at 25 °C[2]0.91 g/cm³[4][6]0.892 g/mL at 25 °C
Flash Point 49.4 °C[5]52 °C[2]45 °C[10]40 °C
Signal Word Danger[3][11]Not specifiedWarningDanger[3][11]
Hazard Statements Flammable liquid and vapor. May be fatal if swallowed and enters airways.[3][11]Not specifiedFlammable liquid and vapor. Irritating to eyes and respiratory system.Flammable liquid and vapor. May be fatal if swallowed and enters airways.[3][11]

Operational Plan: Safe Handling of Phenylpropene

This section provides a step-by-step guide for the safe handling of phenylpropene isomers in a laboratory environment.

Engineering Controls
  • Ventilation: Always handle phenylpropene in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ignition Sources: Phenylpropene isomers are flammable liquids.[3][11] Ensure that there are no open flames, hot surfaces, or other potential ignition sources in the vicinity of handling and storage areas.[12] Use non-sparking tools and equipment.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following equipment must be worn when handling phenylpropene:

Protection AreaRequired EquipmentKey Considerations
Eye & Face Chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard.
Skin & Body Chemical-resistant lab coatShould be worn over personal clothing and kept buttoned.
Hands Nitrile or neoprene glovesInspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact.
Respiratory Air-purifying respirator (if necessary)Not typically required if handled within a fume hood. If the risk of aerosol formation is high or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly. Have a spill kit readily accessible.

  • Dispensing: When transferring phenylpropene, do so slowly to minimize splashing. Ground and bond containers when transferring large volumes to prevent static discharge.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid direct heating with an open flame.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[13] Clean the work area to remove any potential contamination.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as vermiculite (B1170534) or sand and place it in a sealed container for disposal.[13]

  • Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a water jet.[12] For larger fires, evacuate the area and contact emergency services.

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]

    • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention in all cases of exposure.[13]

Disposal Plan: Management of Phenylpropene Waste

Proper disposal of phenylpropene waste is critical to ensure laboratory safety and environmental protection.

Waste Segregation and Collection
  • Waste Container: Collect all phenylpropene waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Phenylpropene waste"), and the associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix phenylpropene waste with other incompatible waste streams.

Disposal Protocol
  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from ignition sources and incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling Phenylpropene

The following diagram illustrates the logical workflow for the safe handling of phenylpropene in a laboratory setting, from preparation to disposal.

G Safe Handling Workflow for Phenylpropene cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handling_dispense Dispense Phenylpropene in Fume Hood prep_spill_kit->handling_dispense Proceed to Handling handling_procedure Perform Experimental Procedure handling_dispense->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate Procedure Complete disposal_collect Collect Waste in Labeled Container handling_procedure->disposal_collect Generate Waste cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_request Request Waste Pickup via EHS cleanup_wash->disposal_request Final Step disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_store->disposal_request

Caption: Workflow for the safe handling of Phenylpropene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.